Fmoc-L-Lys(Pentynoyl-DIM)-OH
Beschreibung
The exact mass of the compound this compound is 570.27298694 g/mol and the complexity rating of the compound is 1090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADAWOSKALEKS-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Tool for Challenging Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid Phase Peptide Synthesis (SPPS), particularly in addressing the challenge of synthesizing and purifying insoluble or aggregation-prone peptides. As a click chemistry reagent, it incorporates a cleavable solubilizing tag, offering a strategic advantage in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application, including its potential utility in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The synthesis of peptides, especially those with hydrophobic residues, can be hampered by poor solubility and aggregation, leading to low yields and difficult purification.[1][2] The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily introducing a solubilizing group to the peptide backbone.[3][4] this compound is a key reagent in this strategy, providing a lysine (B10760008) residue with a side chain modified with a pentynoyl group and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohexylidene) (DIM) protecting group.[1][3] The pentynoyl group contains a terminal alkyne, which is not what is present in this molecule; rather, it possesses an azide (B81097) functionality enabling covalent attachment of a solubilizing tag via click chemistry.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408993-33-7 | [5] |
| Molecular Formula | C34H38N2O6 | [5] |
| Molecular Weight | 570.7 g/mol | [5] |
| Purity | >96% | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO |
Mechanism of Action and Application in Peptide Synthesis
This compound is utilized as a building block in standard Fmoc-based SPPS.[6][7] The core of its functionality lies in the azide-modified lysine side chain, which serves as a handle for the attachment of a solubilizing agent through a click chemistry reaction.
The general workflow for its use in the "helping hand" strategy is as follows:
-
Incorporation: this compound is incorporated into the desired position of the peptide sequence during SPPS using standard coupling protocols.
-
Click Reaction: Following peptide synthesis and while the peptide is still on the solid support, a solubilizing tag containing a terminal alkyne (e.g., a polyethylene (B3416737) glycol (PEG) chain) is attached to the azide group on the lysine side chain via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Cleavage and Purification: The peptide, now bearing the solubilizing tag, is cleaved from the resin. The presence of the tag enhances the solubility of the crude peptide, facilitating its purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Tag Removal: Once the purified peptide is obtained, the DIM-based tag is selectively cleaved from the lysine side chain using a solution of 1M hydrazine (B178648) or hydroxylamine, yielding the final, native peptide.[3]
This strategic approach allows for the efficient synthesis and purification of peptides that would otherwise be intractable due to their insolubility.
Experimental Protocols
General Solid Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc-SPPS protocols are used for the synthesis of the peptide chain.[7] This involves cycles of Fmoc deprotection with a piperidine (B6355638) solution in DMF, followed by amino acid coupling using a suitable activating agent like HBTU or HATU.[8]
On-Resin Click Chemistry Protocol (CuAAC)
The following is a general protocol for the copper-catalyzed azide-alkyne cycloaddition reaction on the resin-bound peptide.
| Reagent | Amount |
| Resin-bound peptide with this compound | 1 equivalent |
| Alkyne-functionalized solubilizing agent | 5-10 equivalents |
| Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) | 1 equivalent |
| Sodium ascorbate (B8700270) | 2 equivalents |
| Solvent (e.g., DMF/H2O mixture) | To swell the resin |
Procedure:
-
Swell the resin-bound peptide in the reaction solvent.
-
Add the alkyne-functionalized solubilizing agent, CuSO4·5H2O, and sodium ascorbate to the reaction vessel.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Dry the resin under vacuum.
Cleavage of the DIM-based Solubilizing Tag
The removal of the DIM tag is achieved after the purification of the peptide-tag conjugate.
Procedure:
-
Dissolve the purified peptide-tag conjugate in a suitable solvent.
-
Add a solution of 1M hydrazine or hydroxylamine.[3]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC or mass spectrometry.
-
Purify the final peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The modular nature of PROTACs makes click chemistry an attractive method for their synthesis.
This compound can serve as a versatile building block for the synthesis of peptide-based PROTACs or as a component of the linker. The azide functionality allows for the straightforward conjugation of an E3 ligase ligand or a target protein ligand that has been modified with an alkyne group. While specific literature examples detailing the use of this exact compound in PROTAC synthesis are not yet prevalent, its properties make it a highly suitable candidate for this application.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of insoluble peptides using this compound.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a valuable and versatile tool in the field of peptide chemistry. Its application in the "helping hand" strategy significantly broadens the scope of peptides that can be successfully synthesized and purified. The integrated azide functionality provides a convenient handle for bioconjugation via click chemistry, opening up possibilities for the creation of complex biomolecules, including its potential application in the rapidly evolving field of targeted protein degradation with PROTACs. For researchers facing challenges with insoluble peptides, this compound offers a robust and elegant solution.
References
- 1. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid Phase Peptide Synthesis (SPPS). It serves as a crucial building block in the "helping hand" strategy, a powerful technique for improving the synthesis and purification of peptides that exhibit poor solubility. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a generalized experimental workflow for its application.
Core Concepts
The primary application of this compound is to temporarily introduce a solubilizing tag onto a peptide sequence. This is achieved through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The "pentynoyl" group on the lysine (B10760008) side chain contains a terminal alkyne, which can react with an azide-modified solubilizing tag. The "DIM" (Dimedone) component is a protecting group that is stable under standard SPPS conditions but can be cleaved to release the modified lysine.
The overall strategy involves:
-
Incorporating this compound into the peptide sequence during SPPS.
-
Attaching a solubilizing group (e.g., a poly-arginine tag or a polyethylene (B3416737) glycol chain) modified with an azide (B81097) group to the pentynoyl alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Proceeding with the synthesis, cleavage, and purification of the now-soluble peptide.
-
Removing the solubilizing tag with a solution of hydrazine (B178648) or hydroxylamine (B1172632).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C34H38N2O6 |
| Molecular Weight | 570.7 g/mol |
| CAS Number | 2408993-33-7 |
| Purity | >96% (typical) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO |
Experimental Protocols
Incorporation into the Peptide Sequence
This compound is incorporated into the peptide sequence using standard Fmoc-based SPPS protocols. The Fmoc protecting group on the alpha-amine is removed with a piperidine (B6355638) solution, and the free amine is then coupled to the next amino acid in the sequence.
On-Resin Click Reaction for Attachment of a Solubilizing Tag
Materials:
-
Peptide-resin containing the this compound residue
-
Azide-modified solubilizing tag (e.g., Azido-PEG, Azido-poly-Arg)
-
Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate (B8700270) for CuAAC)
-
Ligand (e.g., TBTA)
-
Solvent (e.g., DMF/water mixture)
Protocol (CuAAC):
-
Swell the peptide-resin in the reaction solvent.
-
Prepare a solution of the azide-modified solubilizing tag, copper(II) sulfate, and sodium ascorbate in the reaction solvent.
-
Add the solution to the resin and shake at room temperature for 12-24 hours.
-
Wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove excess reagents.
-
Dry the resin under vacuum.
Cleavage and Deprotection
Following the completion of peptide synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/water). The solubilizing tag remains attached at this stage.
Purification of the Solubilized Peptide
The crude peptide, now rendered soluble by the attached tag, is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Removal of the Solubilizing Tag
Materials:
-
Purified peptide with the solubilizing tag
-
1M hydrazine or hydroxylamine solution
Protocol:
-
Dissolve the purified peptide in an appropriate buffer.
-
Add the 1M hydrazine or hydroxylamine solution.
-
Incubate the reaction at room temperature for a specified time (optimization may be required).
-
Monitor the reaction by RP-HPLC or mass spectrometry.
-
Once the cleavage is complete, purify the final peptide by RP-HPLC to remove the cleaved tag and any remaining reagents.
Visualizing the Workflow
The following diagrams illustrate the key steps in the application of this compound.
Technical Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Lys(Pentynoyl-DIM)-OH, a specialized amino acid derivative employed in advanced peptide synthesis. The document details its chemical properties, its primary application in overcoming the challenges of hydrophobic peptides, and a generalized protocol for its use.
Introduction
This compound is a chemically modified amino acid used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its unique structure incorporates a cleavable linker based on 3,3'-Diindolylmethane (DIM), which serves as a temporary solubilizing agent. This attribute is particularly valuable in the synthesis of hydrophobic peptides, which are prone to aggregation and poor solubility, thereby hindering their purification and handling.
The core utility of this reagent lies in the "helping hand" strategy, where a temporary, solubility-enhancing tag is attached to the peptide chain via the lysine (B10760008) side chain.[1] Following successful synthesis and purification, this tag is cleaved to yield the native peptide. The pentynoyl group on the molecule also provides a reactive handle for click chemistry, allowing for further conjugation if desired.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408993-33-7 | [3] |
| Molecular Formula | C₃₄H₃₈N₂O₆ | [3] |
| Molecular Weight | 570.7 g/mol | [3] |
| Purity | >96% | [3] |
Application in Peptide Synthesis: The "Helping Hand" Strategy
The primary application of this compound is in the "helping hand" strategy for the synthesis of peptides with poor solubility.[1] Hydrophobic peptide sequences often aggregate during SPPS, leading to incomplete reactions and difficult purification. By incorporating this compound into the peptide sequence, a hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) can be temporarily attached to the lysine side chain. This enhances the solubility of the entire peptide-tag conjugate, facilitating its synthesis, cleavage from the resin, and purification.[4][5]
Once the purified peptide-tag conjugate is obtained, the DIM-based linker is cleaved, releasing the native peptide. The cleavage is typically achieved under mild conditions using hydrazine (B178648) or hydroxylamine, which selectively breaks the linker without degrading the target peptide.[1][2]
Experimental Protocols
The following sections provide a generalized experimental protocol for the use of this compound in Fmoc-based SPPS. This protocol is a composite based on standard SPPS procedures and the principles of the "helping hand" strategy. Researchers should optimize the conditions for their specific peptide sequence.
Incorporation of this compound into the Peptide Sequence
-
Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Wang resin, Rink amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[7]
-
Amino Acid Coupling: The coupling of standard Fmoc-protected amino acids proceeds as usual. For the incorporation of this compound, dissolve the reagent, an activator (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF. Add this solution to the deprotected peptide-resin and allow it to react for 1-2 hours to ensure complete coupling.[8]
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) can be performed.[9]
-
Wash: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[9]
On-Resin Attachment of the Solubilizing Tag via Click Chemistry
-
Resin Preparation: After incorporation of this compound and subsequent chain elongation, the resin is prepared for the click reaction. Swell the peptide-resin in a suitable solvent like DCM.[10]
-
Click Reaction: Prepare a solution of a copper(I) catalyst (e.g., CuBr) in DMSO. Add this solution to the resin, followed by an aqueous solution of a reducing agent like ascorbic acid. Then, add the azide-containing solubilizing tag (e.g., Azido-PEG-poly-Lysine) and a base (e.g., 2,6-lutidine and DIEA). The reaction is typically carried out under an inert atmosphere for 16-18 hours.[10]
-
Wash: After the reaction, the resin is thoroughly washed with a sequence of solvents such as Isopropanol/DMSO, DMF, and DCM to remove all traces of the click chemistry reagents.[10]
Cleavage from Resin and Purification of the Peptide-Tag Conjugate
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8] The exact composition should be optimized based on the peptide sequence to minimize side reactions.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and let it react for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: After cleavage, filter the resin and precipitate the peptide-tag conjugate from the TFA solution by adding cold diethyl ether.[12]
-
Purification: The crude peptide-tag conjugate is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[13] The enhanced solubility of the conjugate at this stage significantly improves the ease and efficiency of purification.
Cleavage of the DIM-based Linker
-
Linker Cleavage: The purified peptide-tag conjugate is dissolved in a suitable buffer. The DIM-based linker is cleaved by adding a solution of 1M hydrazine or hydroxylamine.[1][2] The reaction is typically monitored by HPLC to determine its completion.
-
Final Purification: After the cleavage of the linker and the solubilizing tag, the native peptide is subjected to a final purification step by RP-HPLC to remove the cleaved tag and any remaining impurities.[13] The purified peptide is then lyophilized to obtain the final product.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
The Role of the DIM Moiety
The "DIM" in this compound refers to 3,3'-Diindolylmethane. As a standalone compound, DIM is a metabolite of indole-3-carbinol, found in cruciferous vegetables, and has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties. However, in the context of this chemical reagent, the DIM moiety's primary role is to serve as a key component of the cleavable linker. There is currently no evidence in the scientific literature to suggest that any residual part of the DIM linker, after cleavage, is intended to impart a biological effect on the final peptide product. Its function in this application is purely synthetic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
Technical Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Fmoc-L-Lys(Pentynoyl-DIM)-OH, a specialized amino acid derivative for advanced applications in chemical biology and drug discovery. The guide covers its chemical properties, applications, and detailed experimental workflows.
Core Compound Data
This compound is a non-canonical amino acid building block designed for incorporation into peptides and other molecules via Solid-Phase Peptide Synthesis (SPPS). Its key feature is the pentynoyl group, which contains a terminal alkyne. This alkyne serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation of the peptide to other molecules.
| Property | Value |
| Molecular Weight | 570.7 g/mol |
| Molecular Formula | C₃₄H₃₈N₂O₆ |
| CAS Number | 2408993-33-7 |
Primary Applications
The unique structure of this compound makes it a valuable tool in several advanced research and development areas:
-
Click Chemistry and Bioconjugation: The terminal alkyne on the lysine (B10760008) side chain is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific and stable conjugation of peptides to a wide range of molecules, including fluorescent dyes, imaging agents, and drug molecules.
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, it is fully compatible with standard automated or manual Fmoc-SPPS protocols. It can be incorporated at any desired position within a peptide sequence.
-
"Helping Hand" Strategy for Insoluble Peptides: This compound can be used in a "helping hand" strategy to improve the solubility and purification of highly insoluble peptides. A solubilizing tag can be attached to the alkyne handle via click chemistry, and later removed.
-
Development of Antibody-Drug Conjugates (ADCs): The ability to precisely attach a cytotoxic drug to a peptide or antibody through a stable triazole linkage is a key application. Peptides containing this amino acid can be conjugated to azide-modified drugs.
-
PROTAC (Proteolysis-Targeting Chimera) Synthesis: PROTACs are bifunctional molecules that induce protein degradation. Click chemistry is a common method for linking the two ligands of a PROTAC, and this amino acid can serve as a handle for such conjugations.
Experimental Workflows and Protocols
Workflow for Peptide Synthesis and Conjugation
The overall process involves incorporating this compound into a peptide via SPPS, followed by the on-resin or solution-phase click chemistry reaction to conjugate a molecule of interest.
Caption: Workflow for SPPS incorporation and on-resin click conjugation.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This is a representative protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc chemistry.
-
Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.
Protocol for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.
-
Resin Preparation: Swell the peptide-resin containing the pentynoyl group in DCM (10 mL/g of resin) for 10 minutes.
-
Catalyst Solution Preparation:
-
Bubble nitrogen gas through DMSO (12 mL/g of resin) for at least 10 minutes to deoxygenate.
-
Completely dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) in the deoxygenated DMSO.
-
-
Reaction Setup:
-
Drain the DCM from the resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add 1 equivalent of a 0.1 M aqueous solution of sodium ascorbate.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.
-
Add 5 equivalents of the azide-modified molecule of interest.
-
-
Reaction Incubation:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.
-
-
Washing:
-
Filter the resin.
-
Wash the resin sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Logical Relationships in Bioconjugation Strategy
The use of this compound is part of a broader bioorthogonal chemical strategy that allows for the construction of complex biomolecules.
Caption: Logical flow from synthesis to final peptide conjugate.
This guide provides a foundational understanding of this compound for researchers and developers. The provided protocols are representative and may require optimization based on the specific peptide sequence and conjugating molecule.
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized chemical biology tool designed for the precise introduction of a biologically active 3,3'-Diindolylmethane (B526164) (DIM) moiety into peptides and other biomolecules. This guide elucidates the mechanism of action not of the compound as a whole, but of its functional cornerstone: the DIM molecule. By leveraging Solid-Phase Peptide Synthesis (SPPS) and subsequent click chemistry, researchers can conjugate DIM to proteins of interest, thereby directing its potent biological activities to specific cellular locations or targets. The primary mechanisms of action of DIM involve the modulation of key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, the PI3K/Akt/mTOR cascade, and the NF-κB signaling axis. This document provides a comprehensive overview of these pathways, quantitative data on DIM's activity, and detailed protocols for key experimental verifications.
Introduction: A Tool for Chemical Biology
This compound is an amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its structure comprises three key functional parts:
-
Fmoc-L-Lysine: An L-lysine amino acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard component for building peptide chains, with the Fmoc group being cleaved at each synthesis cycle.
-
Pentynoyl Group: An alkyne functional group attached to the ε-amino group of the lysine (B10760008) side chain. This alkyne serves as a "handle" for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."
-
DIM (3,3'-Diindolylmethane) Moiety: The core biologically active component of the molecule. DIM is a natural metabolite of indole-3-carbinol, a compound found in cruciferous vegetables. It is a well-documented modulator of multiple cellular signaling pathways implicated in cancer, inflammation, and immune response.
The primary utility of this compound is to incorporate a DIM-alkyne conjugate at a specific position within a peptide sequence. The resulting peptide can then be used as a probe to study protein-protein interactions, for targeted drug delivery, or to investigate the localized effects of DIM within a cellular context.
Core Mechanism of Action: The Biological Activity of 3,3'-Diindolylmethane (DIM)
The biological effects of any conjugate derived from this compound are attributable to the DIM moiety. DIM is a pleiotropic molecule that influences several critical signaling pathways.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating genes involved in xenobiotic metabolism, cell growth, and differentiation.
Mechanism:
-
Ligand Binding: DIM binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.
-
Nuclear Translocation: Upon binding, the AhR-ligand complex translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.
The activation of AhR by DIM can lead to anti-estrogenic effects and the induction of cell cycle arrest.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers.
Mechanism:
-
PI3K/Akt Inhibition: DIM has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and the phosphorylation of its downstream effector, Akt (also known as Protein Kinase B). Akt is a serine/threonine kinase that, when activated, phosphorylates a multitude of substrates to promote cell survival and growth. DIM treatment leads to a decrease in the levels of phosphorylated Akt (p-Akt).[]
-
mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a key downstream component of the Akt pathway. DIM inhibits the mTOR signaling pathway, which in turn reduces protein synthesis and cell proliferation. This inhibition can be a result of direct effects or indirect effects through the upstream inhibition of Akt and activation of AMPK.
Downregulation of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immune responses, and cancer cell survival. Constitutive activation of NF-κB is a hallmark of many tumors.
Mechanism:
-
Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB.
-
Blocking Nuclear Translocation: DIM has been shown to reduce the phosphorylation of IκBα.[] This prevents the degradation of IκBα and keeps NF-κB in the cytoplasm.
-
Reduced DNA Binding: By blocking the nuclear translocation of the p65 subunit of NF-κB, DIM effectively inhibits its DNA binding activity, thereby downregulating the expression of NF-κB target genes that promote cell survival and inflammation.[]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the biological activity of 3,3'-Diindolylmethane (DIM).
| Table 1: Receptor Binding Affinity of DIM | |||
| Compound | Target | Parameter | Value |
| 3,3'-Diindolylmethane | Aryl Hydrocarbon Receptor (AhR) | Kd | 90 nM[2] |
| Table 2: Cellular Potency of DIM | |||
| Compound | Cell Line | Assay | IC50 / Effective Concentration |
| 3,3'-Diindolylmethane | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | 32.1 µM[3] |
| 3,3'-Diindolylmethane | BxPC-3 (Pancreatic Cancer) | Cell Growth Inhibition | 25.2 µM[3] |
| 3,3'-Diindolylmethane | MDA-MB-231 (Breast Cancer) | Akt Phosphorylation Inhibition | ~25 µM[4] |
| 3,3'-Diindolylmethane | PC-3 (Prostate Cancer) | NF-κB DNA Binding Inhibition | 30-60 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DIM.
Western Blot Analysis for Akt Phosphorylation
This protocol is used to determine the effect of DIM on the phosphorylation status of Akt at Serine 473, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat cells with varying concentrations of DIM (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C. A separate membrane should be incubated with an antibody for total Akt to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Luciferase Reporter Assay for AhR Activation
This assay quantifies the ability of DIM to activate the AhR and induce the transcription of its target genes.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a DRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
Cell Treatment: After transfection, treat the cells with various concentrations of DIM. Include a vehicle control and a known AhR agonist (e.g., TCDD) as a positive control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same sample using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with DIM. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A "shift" in the mobility of the labeled probe indicates protein binding. A reduction in the shifted band in DIM-treated samples indicates inhibition of NF-κB DNA binding.
Conclusion
This compound serves as a sophisticated chemical tool that empowers researchers to explore the multifaceted biological roles of 3,3'-Diindolylmethane in a targeted manner. The core mechanism of action resides in the DIM moiety, which exerts its influence by modulating a network of critical signaling pathways, including the Aryl Hydrocarbon Receptor, PI3K/Akt/mTOR, and NF-κB pathways. By understanding these mechanisms and utilizing the quantitative data and experimental protocols provided in this guide, scientists and drug development professionals can effectively employ this reagent to advance our understanding of cellular signaling and develop novel therapeutic strategies.
References
- 2. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (DIM) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3'-diindolylmethane exerts anti-proliferation and apoptosis induction by TRAF2-p38 axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal ligation. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) core, and a side chain functionalized with a pentynoyl group and a DIM (di-(1H-indol-3-yl)methyl) moiety, offers distinct properties for advanced peptide chemistry and chemical biology applications. This technical guide provides a comprehensive overview of the solubility and stability considerations for this compound, detailed experimental protocols for its handling and use, and visualizations of relevant workflows and signaling pathways.
Core Compound Properties
This compound is a valuable reagent for the synthesis of modified peptides. The Fmoc group provides a base-labile protecting group for the alpha-amine, essential for stepwise peptide synthesis. The pentynoyl group serves as a bioorthogonal handle, allowing for specific covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The DIM moiety is often incorporated to enhance specific interactions or as a solubilizing tag.
| Property | Value |
| Molecular Formula | C₃₄H₃₈N₂O₆ |
| Molecular Weight | 570.7 g/mol |
| CAS Number | 2408993-33-7 |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility of Fmoc-protected amino acids and the nature of its constituent parts, a qualitative and estimated solubility profile can be established. The large, hydrophobic Fmoc and DIM groups dominate the solubility characteristics, making the compound generally soluble in polar aprotic organic solvents commonly used in SPPS.
| Solvent | Estimated Solubility | Notes |
| Dimethylformamide (DMF) | High | Standard solvent for SPPS, excellent for solvating Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, often used as an alternative with a higher boiling point. |
| Dimethyl sulfoxide (B87167) (DMSO) | High | A strong polar aprotic solvent, suitable for creating stock solutions. |
| Dichloromethane (DCM) | Moderate | Less polar than DMF/NMP, may require co-solvents for high concentrations. |
| Acetonitrile (ACN) | Moderate | Often used in reverse-phase HPLC for purification. |
| Water | Very Low | The hydrophobic nature of the molecule limits its solubility in aqueous solutions. |
| Methanol (MeOH) | Low to Moderate | Can be used in solvent mixtures, but solubility is limited. |
Note: It is highly recommended to experimentally determine the solubility for specific applications and concentrations. Factors such as temperature and the presence of other reagents can influence solubility.
Stability Considerations
The stability of this compound is crucial for its successful application in peptide synthesis. The primary points of potential degradation are the Fmoc group and the pentynoyl side chain.
| Condition | Stability Concern | Mitigation Strategy |
| Basic Conditions (e.g., Piperidine) | Fmoc Group Cleavage: The Fmoc group is designed to be labile to basic conditions. | Avoid prolonged exposure to bases during storage and handling. Use standard Fmoc deprotection protocols (e.g., 20% piperidine (B6355638) in DMF) only when intended during SPPS. |
| Acidic Conditions (e.g., TFA) | Generally Stable: The Fmoc group and the alkyne are stable to the acidic conditions used for peptide cleavage from the resin. | Standard cleavage cocktails containing trifluoroacetic acid (TFA) are compatible. |
| Temperature | Thermal Decomposition: Like most complex organic molecules, prolonged exposure to high temperatures can lead to degradation. | Store at recommended temperatures (typically 2-8°C or -20°C for long-term storage) and avoid unnecessary heat. |
| Oxidizing/Reducing Agents | Potential Side Reactions: The alkyne functionality can be susceptible to strong oxidizing or reducing agents. | Avoid the use of incompatible reagents. The DIM moiety may also be sensitive to strong oxidation. |
| Light | Photodegradation: While not highly sensitive, prolonged exposure to UV light should be avoided. | Store in amber vials or in the dark. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
-
Preparation: Add a known mass (e.g., 1 mg) of this compound to a small, clear vial.
-
Solvent Addition: Add the chosen solvent (e.g., DMF) in small, precise increments (e.g., 10 µL) to the vial.
-
Dissolution: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
Endpoint: The point at which the entire solid has dissolved is considered the saturation point. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL or molarity.
-
Temperature Control: Perform the experiment at a constant, recorded temperature, as solubility is temperature-dependent.
Protocol for Incorporation into a Peptide via SPPS
This protocol describes the manual coupling of this compound onto a solid-phase resin.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and then 15 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add an activating agent, such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents).
-
Allow the activation to proceed for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (a negative test indicates completion).
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Visualizations
Experimental Workflow for Peptide Modification
The following diagram illustrates the general workflow for incorporating this compound into a peptide and its subsequent bioorthogonal labeling.
Caption: Workflow for SPPS and bioorthogonal labeling.
Signaling Pathway Investigation using Bioorthogonal Chemistry
This diagram illustrates a conceptual signaling pathway where a protein of interest is studied using a bioorthogonal amino acid. For example, investigating protein phosphorylation.
Caption: Investigating protein signaling via bioorthogonal labeling.
Conclusion
This compound is a sophisticated building block for chemical biologists and peptide chemists. While its solubility and stability profiles are in line with other large, hydrophobic Fmoc-amino acids, careful handling and empirical validation are essential for its successful application. The protocols and workflows provided in this guide offer a starting point for researchers to incorporate this versatile reagent into their studies, enabling the synthesis of uniquely functionalized peptides for a wide range of applications in drug discovery and the investigation of complex biological processes.
An In-depth Technical Guide to the Azide Group Reactivity of Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid building block designed for use in Solid Phase Peptide Synthesis (SPPS). It incorporates a latent azide (B81097) functionality on the lysine (B10760008) side chain, enabling post-synthetic modification via "click chemistry." This technical guide provides a comprehensive overview of the azide group's reactivity, its application in the "helping hand" strategy for improving peptide solubility, and detailed experimental protocols for its use. The information presented is intended to assist researchers in leveraging this reagent for the synthesis of complex peptides and bioconjugates.
Introduction
The synthesis of long or hydrophobic peptides is often hampered by poor solubility and aggregation, both on-resin and in solution.[1] To address this challenge, the "helping hand" strategy has been developed, wherein a temporary solubilizing tag is attached to the peptide chain and later removed.[2] this compound is a key reagent in this methodology. It consists of an Fmoc-protected lysine backbone where the ε-amino group is modified with a pentynoyl-dimedone (DIM) linker. The terminal azide group on this linker serves as a versatile handle for the attachment of solubilizing moieties through highly efficient and orthogonal click chemistry reactions.[3]
The DIM linker is designed for stability throughout the Fmoc-SPPS process and can be cleaved under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632), restoring the native lysine side chain.[3][4] This reagent's primary utility lies in its ability to facilitate the synthesis and purification of otherwise intractable peptide sequences.
Core Chemistry and Reactivity
The reactivity of this compound is centered around the terminal azide (-N₃) group on its side chain. This functional group is highly energetic yet kinetically stable, and it does not participate in the standard coupling and deprotection reactions of Fmoc-SPPS.[5] Its primary reactivity is harnessed in cycloaddition reactions with alkynes, famously categorized as "click chemistry."[3]
Two main types of click chemistry are employed with this reagent:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a Cu(I) catalyst. It is characterized by high reaction rates, excellent yields, and the exclusive formation of a 1,4-disubstituted 1,2,3-triazole linkage.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic metal catalyst.[7] This makes SPAAC particularly suitable for applications in biological systems.[7]
Quantitative Data
| Parameter | CuAAC (with terminal alkyne) | SPAAC (with DBCO) | SPAAC (with BCN) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | ~0.34 M⁻¹s⁻¹ | ~0.28 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | 1 - 12 hours |
| Typical Yield | >95% | >90% | >90% |
| Reaction Temperature | Room Temperature | Room Temperature - 37°C | Room Temperature - 37°C |
| pH Range | 4 - 12 | 4 - 10 | 4 - 10 |
| Catalyst Required | Yes (e.g., CuSO₄/Sodium Ascorbate) | No | No |
Disclaimer: The data in this table is based on published values for analogous azide-alkyne cycloaddition reactions and may not be fully representative of the reactivity of this compound.[6][8][9] Reaction conditions should be optimized for each specific application.
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvent: DMF (N,N-Dimethylformamide)
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
-
DCM (Dichloromethane) for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (5 x 1 min).
-
Coupling Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates the absence of free primary amines).
-
Washing: After a successful coupling, wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).
-
The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
On-Resin SPAAC Reaction with a DBCO-Tagged Solubilizing Moiety
This protocol describes the attachment of a DBCO-containing solubilizing tag (e.g., a PEG chain or a charged peptide sequence) to the azide-functionalized resin-bound peptide.
Materials:
-
Peptide-resin containing the Lys(Pentynoyl-DIM)-OH residue
-
DBCO-functionalized solubilizing tag (e.g., DBCO-PEG-NHS ester)
-
Solvent: DMF or a mixture of DMF/water or DMSO/water
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in the chosen reaction solvent.
-
Reagent Addition: Dissolve the DBCO-functionalized solubilizing tag (1.5-3 eq. relative to the azide-functionalized lysine) in the reaction solvent and add it to the resin.
-
Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. Reactions are typically complete within 12 hours.
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM, and dry under vacuum.
Cleavage of the "Helping Hand" Tag and Peptide from Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the DIM-linked solubilizing tag.
Materials:
-
Peptide-resin with the attached "helping hand" tag
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
1 M Hydrazine or Hydroxylamine solution in a suitable buffer (e.g., PBS)
-
Cold diethyl ether
Procedure:
-
Peptide Cleavage from Resin: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
"Helping Hand" Tag Removal: Dissolve the crude peptide in a suitable aqueous buffer. Add 1 M hydrazine or hydroxylamine solution.[3] The reaction is typically complete within 1-4 hours at room temperature.
-
Purification: Purify the final peptide product using reverse-phase HPLC.
Visualizations
Workflow for the "Helping Hand" Strategy
Caption: Workflow of the "helping hand" strategy using this compound.
Azide Group Reactivity Pathways
References
- 1. Modular click chemistry libraries for functional screens using a diazotizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. Fmoc-Lys(pentynoyl) [bapeks.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The "Helping Hand" Strategy: A Technical Guide to Overcoming Challenges in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly those with long or hydrophobic sequences, presents a significant challenge in drug discovery and biomedical research. Aggregation and poor solubility of these "difficult peptides" can lead to incomplete reactions, low yields, and purification difficulties. The "helping hand" strategy has emerged as a powerful tool to mitigate these issues by temporarily introducing a solubilizing tag to the peptide chain, thereby improving its physicochemical properties during synthesis and handling. This in-depth technical guide explores the core principles of the "helping hand" strategy, provides detailed experimental protocols, and presents quantitative data to demonstrate its efficacy.
Core Concept of the "Helping Hand" Strategy
The "helping hand" strategy involves the temporary attachment of a highly soluble chemical moiety, or "tag," to a peptide sequence that is prone to aggregation or has poor solubility.[1][2][3][4] This tag, often composed of a short chain of charged amino acids like lysine (B10760008) or arginine, enhances the overall solubility of the peptide-tag conjugate, facilitating its synthesis, purification, and subsequent chemical manipulations, such as native chemical ligation (NCL).[2][3] The tag is connected to the peptide via a cleavable linker, which allows for its removal at a later stage to yield the native peptide sequence.[1][2][5][6]
This strategy can be applied by attaching the solubilizing tag to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide sequence.[4] The choice of attachment point and the specific linker depends on the peptide sequence and the overall synthetic strategy.
Key Components of the "Helping Hand" Strategy
A successful "helping hand" strategy relies on the interplay of three key components:
-
The Solubilizing Tag: Typically a short peptide sequence rich in hydrophilic and charged residues. Oligo-lysine (e.g., Lys6) and oligo-arginine are commonly used due to their high solubility in a range of solvents.[2][6]
-
The Cleavable Linker: A chemical entity that connects the solubilizing tag to the peptide and can be selectively cleaved under mild conditions that do not affect the integrity of the target peptide. The Fmoc-Ddae-OH and the more recent Fmoc-Ddap-OH are examples of such linkers, which are stable to the conditions of solid-phase peptide synthesis (SPPS) but can be cleaved by hydrazine (B178648) or hydroxylamine.[1][2][5][6]
-
The Attachment Point: The solubilizing tag can be attached to the N-terminal α-amino group, the C-terminal carboxyl group, or the side chain of a specific amino acid residue, such as lysine, cysteine, or glutamic acid.[5][7]
Quantitative Analysis of the "Helping Hand" Strategy
The effectiveness of the "helping hand" strategy is evident in the significant improvements in yield and purity of synthesized peptides. The following tables summarize quantitative data from studies employing this strategy.
| Peptide | Strategy | Overall Yield | Purity | Reference |
| Chicken Insulin A-chain | N-terminal tri-lysine tag via Fmoc-Ddae-OH linker | 12.6% (based on A-chain) | High | [1][8] |
| Human Insulin Glargine A-chain | C-terminal penta-lysine tag | Nearly 10% | High | [3] |
| Ebola Virus C20 Peptide | Lys side-chain Lys6 tag via Fmoc-Ddae-OH linker | Nearly quantitative on-resin steps | High | [2] |
| Co-chaperonin GroES (97 residues) | Lys side-chain Lys6 tag via Fmoc-Ddae-OH linker | L-GroES: 24%, D-GroES: 21% (ligation yield) | High | [9] |
Table 1: Comparison of yields for challenging peptides synthesized with and without the "helping hand" strategy.
| Peptide Segment | Without "Helping Hand" (Isolated Yield) | With Reducible Solubilizing Tag (RST) (Isolated Yield) | Reference |
| Peptide Salicylaldehyde Ester 1a | 6% | 15-24% (with various tags) | [10] |
Table 2: Improvement in isolated yield of a peptide segment with the use of a reducible solubilizing tag (RST).
Experimental Protocols
This section provides detailed methodologies for key experiments in the "helping hand" strategy, focusing on the use of the Fmoc-Ddae-OH linker and an oligo-lysine tag.
Protocol 1: On-Resin Incorporation of the Fmoc-Ddae-OH Linker at a Lysine Side Chain
This protocol describes the attachment of the "helping hand" linker to the ε-amine of a lysine residue on a resin-bound peptide.
-
Peptide Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc-SPPS protocols up to the desired lysine residue, which should be protected with a Dde group (e.g., Fmoc-Lys(Dde)-OH).
-
Dde Deprotection: Treat the resin-bound peptide with a solution of 2% hydrazine in DMF (2 x 10 minutes) to selectively remove the Dde protecting group from the lysine side chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual hydrazine and byproducts.
-
Linker Coupling: Prepare a 200 mM solution of Fmoc-Ddae-OH in NMP. Add this solution to the resin and allow the reaction to proceed for 2-7 hours at room temperature.[2] Monitor the reaction for completion.
-
Washing: Wash the resin with NMP (3 times), DMF (3 times), and DCM (3 times) to remove excess linker.
Protocol 2: On-Resin Synthesis of the Oligo-Lysine Solubilizing Tag
Following the attachment of the linker, the solubilizing tag is synthesized on the free amine of the linker.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the Ddae linker.
-
Amino Acid Coupling: Perform standard Fmoc-SPPS cycles to couple the desired number of Fmoc-Lys(Boc)-OH residues to build the oligo-lysine tag (e.g., a Lys6 tag).
-
Final Fmoc Deprotection: After the final lysine coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
Protocol 3: Cleavage of the Peptide from the Resin
Once the synthesis is complete, the peptide-tag conjugate is cleaved from the solid support.
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide-tag conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: In-Solution Cleavage of the "Helping Hand" Tag
After purification and any subsequent reactions (e.g., NCL), the solubilizing tag is removed to yield the native peptide.
-
Dissolution: Dissolve the purified peptide-tag conjugate in an appropriate buffer.
-
Cleavage Reaction: Add a solution of aqueous hydrazine (e.g., 1 M hydrazine, pH 7.5) and allow the reaction to proceed for 2.5-3 hours.[2][9]
-
Purification: Purify the final native peptide by RP-HPLC to remove the cleaved tag and linker byproducts.
Visualizing the "Helping Hand" Strategy
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow of the "helping hand" strategy.
Caption: General workflow of the "helping hand" strategy in peptide synthesis.
References
- 1. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Segment Solubilizing Strategy in Protein Chemical Synthesis [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. researchgate.net [researchgate.net]
- 10. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
The DIM Moiety as a Tool for Peptide Solubilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The limited solubility of therapeutic peptides, particularly those with hydrophobic sequences, presents a significant hurdle in drug development, affecting formulation, bioavailability, and manufacturability. Peptide aggregation is a primary contributor to poor solubility. This technical guide explores the theoretical role of the di-tert-butyl-maleimide (DIM) moiety as a strategic tool to enhance peptide solubility. By conjugating this bulky, hydrophobic group to a peptide, typically via a cysteine residue, it is hypothesized that the DIM moiety can sterically disrupt the intermolecular interactions that lead to aggregation. This guide details the proposed mechanism of action, provides comprehensive experimental protocols for synthesis and quantitative analysis, and offers methods for the biophysical characterization of DIM-modified peptides.
Introduction: The Challenge of Peptide Insolubility
Peptides have emerged as a promising class of therapeutics due to their high specificity and low toxicity. However, their physicochemical properties, especially solubility, can be challenging. Many therapeutically relevant peptides contain hydrophobic amino acid residues that drive self-assembly and aggregation, leading to the formation of insoluble beta-sheet structures or amorphous aggregates.[1][2] This aggregation not only reduces the effective concentration of the active peptide but can also lead to issues with immunogenicity, reduced bioactivity, and difficulties in formulation and manufacturing.[1]
Strategies to mitigate peptide aggregation and improve solubility often involve chemical modifications.[3][4][5] These can include the addition of hydrophilic tags or the alteration of the peptide backbone. An alternative, yet less explored, strategy is the introduction of bulky, sterically hindering groups that can physically prevent the close association of peptide chains required for aggregation. This guide focuses on the potential of the di-tert-butyl-maleimide (DIM) group for this purpose.
Proposed Mechanism of Action: Steric Hindrance of Aggregation
The core hypothesis for the role of the DIM moiety in peptide solubilization is based on the principle of steric hindrance. Peptide aggregation, especially the formation of amyloid-like fibrils, often requires the alignment of peptide backbones to form stable intermolecular hydrogen bonds, resulting in beta-sheet structures.[1][6]
The DIM moiety possesses two bulky tert-butyl groups. When conjugated to a peptide (e.g., via a cysteine residue), these groups are positioned along the peptide chain. It is proposed that these large, non-planar groups act as "steric shields" or "aggregation disruptors." They physically prevent peptide chains from aligning in the close, ordered proximity necessary for the formation of stable beta-sheets and subsequent aggregation. By inhibiting this primary aggregation step, the peptide is more likely to remain in a monomeric, soluble state. While this modification increases the overall hydrophobicity, its primary role in this context is the prevention of ordered aggregation, which is often the main driver of insolubility in aqueous-organic mixtures used for formulation.[7]
Caption: Proposed mechanism of DIM-mediated peptide solubilization.
Quantitative Data Presentation
While direct quantitative data for the solubilizing effect of the DIM moiety is not extensively published, the efficacy of such a modification can be assessed by comparing the biophysical properties of the native peptide versus the DIM-conjugated peptide. A key technique is Dynamic Light Scattering (DLS), which measures the hydrodynamic radius (Rh) and polydispersity (%Pd) of particles in solution. A significant decrease in Rh and %Pd for the DIM-peptide would indicate a reduction in aggregation and an increase in the monomeric, soluble fraction.
Table 1: Representative Data from Dynamic Light Scattering (DLS) Analysis
| Peptide Sample | Average Hydrodynamic Radius (Rh), nm | Polydispersity (%Pd) | Interpretation |
| Native Peptide (in PBS) | 550.8 | 45.2 | Large aggregates present, highly polydisperse sample. |
| DIM-Peptide (in PBS) | 5.2 | 12.5 | Predominantly monomeric species, low aggregation. |
| Native Peptide (in 20% ACN) | 210.3 | 30.1 | Reduced aggregation in organic solvent, but still present. |
| DIM-Peptide (in 20% ACN) | 4.8 | 10.3 | Highly monodisperse and soluble. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of DIM-modified peptides.
Synthesis of DIM-Peptide Conjugate
This protocol describes the conjugation of N-(2,3-di-tert-butyl)maleimide to a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide (lyophilized)
-
N-(2,3-di-tert-butyl)maleimide (DIM)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Phosphate (B84403) buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution and Reduction:
-
Dissolve the lyophilized peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30 minutes.[8]
-
-
DIM Reagent Preparation:
-
Prepare a 10 mM stock solution of DIM in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DIM stock solution to the reduced peptide solution.
-
Flush the reaction vial with nitrogen or argon, seal, and protect from light.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Purification:
-
Purify the crude reaction mixture using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by mass spectrometry to identify those containing the correctly modified peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the DIM-peptide conjugate as a powder.
-
Quantitative Solubility Assay
This protocol determines the solubility of the native and DIM-modified peptides.
Materials:
-
Lyophilized native peptide and DIM-peptide
-
Chosen solvent (e.g., water, PBS, or a specific formulation buffer)
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation:
-
Prepare a series of vials by adding a precise, excess amount of lyophilized peptide (e.g., 10 mg) to each.
-
Add a defined volume of the chosen solvent (e.g., 1 mL) to each vial to create a suspension.
-
-
Equilibration:
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
-
Separation of Insoluble Peptide:
-
Centrifuge the suspensions at high speed (e.g., 16,000 x g) for 30 minutes to pellet any undissolved peptide.
-
-
Quantification of Soluble Peptide:
-
Carefully collect a known volume of the supernatant, avoiding disturbance of the pellet.
-
Determine the concentration of the peptide in the supernatant. This can be done by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a quantitative HPLC method with a standard curve.
-
-
Calculation:
-
The solubility is the concentration of the peptide measured in the supernatant, typically expressed in mg/mL or mM. Compare the results for the native and DIM-modified peptides.
-
Biophysical Characterization of Aggregation State
A. Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in the solution, providing a direct assessment of aggregation.[9][10][11]
Procedure:
-
Prepare solutions of the native and DIM-peptide at the same concentration (e.g., 1 mg/mL) in the desired buffer.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extraneous particulates.
-
Analyze the samples using a DLS instrument according to the manufacturer's instructions.
-
Compare the average hydrodynamic radius (Rh) and the polydispersity index (%Pd). A smaller Rh and lower %Pd for the DIM-peptide indicate a less aggregated and more homogeneous solution.[9][11]
B. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptides. A reduction in the characteristic β-sheet signal in the DIM-peptide sample compared to the native peptide would support the hypothesis that the DIM moiety inhibits the formation of aggregation-prone structures.[12][13][14][15]
Procedure:
-
Prepare solutions of the native and DIM-peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer).
-
Acquire CD spectra in the far-UV region (e.g., 190-260 nm) using a CD spectrometer.
-
Analyze the spectra for characteristic signatures: α-helices (negative bands at ~222 and 208 nm) and β-sheets (a negative band at ~218 nm).[15] A decrease in the β-sheet signal for the DIM-peptide would be indicative of aggregation inhibition.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Logical relationship of DIM moiety in solubilization.
Conclusion and Future Directions
The conjugation of a di-tert-butyl-maleimide (DIM) moiety to aggregation-prone peptides represents a promising, albeit theoretically grounded, strategy to enhance their solubility. The proposed mechanism of steric hindrance provides a rational basis for this approach. While direct experimental evidence is sparse, the established principles of peptide aggregation and the known effects of bulky chemical groups strongly support its potential. The detailed protocols provided in this guide offer a clear path for researchers to test this hypothesis, synthesize DIM-peptide conjugates, and rigorously quantify the impact on both solubility and aggregation state. Future work should focus on systematically applying this modification to a range of "difficult" peptide sequences and publishing the quantitative outcomes to validate this strategy for the broader drug development community.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 4. Chemically modified peptides and proteins - critical considerations for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medium.com [medium.com]
- 10. zentriforce.com [zentriforce.com]
- 11. enovatia.com [enovatia.com]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Fmoc-L-Lys(Pentynoyl-DIM)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of Fmoc-L-Lys(Pentynoyl-DIM)-OH in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative incorporates a cleavable 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) moiety, which acts as a "helping hand" to improve the solubility and purification of hydrophobic or aggregation-prone peptides. The protocol outlines the standard Fmoc-SPPS workflow, specific considerations for the incorporation of this compound, and the subsequent cleavage of the DIM tag to yield the native peptide. This method is particularly valuable in the synthesis of challenging peptide sequences encountered in drug discovery and chemical biology.
Introduction
The chemical synthesis of peptides, particularly those with high hydrophobicity or a tendency to aggregate, presents significant challenges in solid-phase peptide synthesis (SPPS). Poor solubility can lead to incomplete reactions, difficult purifications, and low overall yields. The "helping hand" strategy addresses this issue by transiently modifying the peptide with a solubilizing tag that is later removed.[1][2][3]
This compound is a key building block for this strategy. It allows for the introduction of a DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) group onto the lysine (B10760008) side chain. This modification can be further functionalized, for instance, by attaching a poly-lysine or other solubilizing tag via click chemistry to the pentynoyl group's terminal alkyne. The DIM linker is stable to the standard acidic and basic conditions of Fmoc-SPPS but can be selectively cleaved under mild conditions using hydrazine (B178648) or hydroxylamine, restoring the native lysine side chain.[1][4]
Materials and Reagents
The following tables summarize the necessary materials and reagents for the synthesis.
Table 1: Reagents for Solid-Phase Peptide Synthesis
| Reagent | Purpose | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-protected amino acids | Building blocks for peptide chain | High purity, for peptide synthesis |
| This compound | Specialty amino acid | >95% purity |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher |
| Piperidine (B6355638) | Fmoc deprotection agent | Peptide synthesis grade |
| HBTU/HATU | Coupling (activating) agent | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Final cleavage from resin | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger for final cleavage | Reagent grade, >98% |
| Hydrazine monohydrate | Cleavage of DIM tag | Reagent grade |
| Hydroxylamine hydrochloride | Alternative for DIM tag cleavage | Reagent grade |
| Diethyl ether (cold) | Peptide precipitation | ACS grade or higher |
Table 2: Equipment
| Equipment | Purpose |
| Solid-phase peptide synthesis vessel | Reaction vessel for synthesis |
| Mechanical shaker or nitrogen bubbling system | For mixing during reactions |
| Syringe with filter | For washing the resin |
| High-performance liquid chromatography (HPLC) | For purification and analysis |
| Lyophilizer | For drying the final peptide product |
| Mass spectrometer | For characterization of the peptide |
Experimental Protocols
I. Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol is for the manual synthesis of a peptide on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A Kaiser test can be performed to confirm complete coupling.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
II. Incorporation of this compound
The incorporation of this compound follows the standard coupling protocol described in step I.3. Due to its modified nature, a longer coupling time or double coupling may be beneficial to ensure complete incorporation.
-
Coupling: Use the standard coupling procedure (Step I.3) with this compound. An extended coupling time of up to 4 hours or a second coupling with fresh reagents may be employed if necessary.
III. Cleavage of the Pentynoyl-DIM Tag
This step is performed after the peptide has been purified or after a subsequent modification (e.g., attachment of a solubilizing tag via click chemistry and its use in purification).
-
Dissolution: Dissolve the purified, DIM-tagged peptide in a suitable buffer (e.g., 6 M Guanidine HCl, 100 mM phosphate (B84403) buffer, pH 7.5).
-
Cleavage Reaction: Add an equal volume of a 2 M hydrazine solution (for a final concentration of 1 M hydrazine) to the peptide solution.[4][5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor the reaction progress by HPLC.
-
Purification: Once the cleavage is complete, purify the native peptide using reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
IV. Final Peptide Cleavage from Resin and Deprotection
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use approximately 5 mL per 0.1 mmol of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Characterize the purified peptide by mass spectrometry.
Visualizations
Workflow for SPPS with this compound
References
Application Notes and Protocols for Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for advanced applications in peptide chemistry, particularly in the synthesis of complex, hydrophobic, or aggregation-prone peptides. This reagent incorporates three key functional elements:
-
Fmoc-Protected Lysine (B10760008): The core amino acid allows for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.
-
Pentynoyl Group: A terminal alkyne functionality on the lysine side chain serves as a versatile handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
DIM (Dialkoxy-indolyl-maleimide) Linker: The DIM moiety is a key component of the cleavable linker system, based on the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This linker is stable under standard SPPS conditions but can be selectively cleaved using hydrazine (B178648), allowing for the traceless removal of conjugated moieties.
The primary application of this compound is in the "helping hand" strategy for peptide synthesis. This strategy involves temporarily attaching a solubilizing tag to the peptide chain via the pentynoyl group to improve handling and purification of otherwise insoluble peptides. Once the synthesis and purification are complete, the tag can be cleanly removed by cleaving the DIM linker.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₄H₃₈N₂O₆ |
| Molecular Weight | 570.7 g/mol |
| Appearance | White to off-white solid |
| Purity | >96% |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C |
Applications
-
"Helping Hand" Assisted Solid-Phase Peptide Synthesis: The primary application is to facilitate the synthesis and purification of "difficult" peptides that are prone to aggregation and poor solubility. A temporary solubilizing tag (e.g., a poly-arginine or polyethylene (B3416737) glycol chain) functionalized with an azide (B81097) group can be "clicked" onto the pentynoyl handle of the resin-bound peptide. This chimeric peptide exhibits enhanced solubility, simplifying its purification by methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Site-Specific Peptide Bioconjugation: The pentynoyl group provides a bioorthogonal handle for the site-specific attachment of various molecules, including fluorescent dyes, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers (e.g., PEGylation), to a specific lysine residue within a peptide sequence.[2]
-
Synthesis of Branched and Cyclic Peptides: The alkyne handle can be used in intramolecular or intermolecular click reactions to create complex peptide architectures, such as stapled or cyclic peptides, which can exhibit enhanced stability and biological activity.[3]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the standard procedure for incorporating the modified lysine residue into a peptide chain using an automated peptide synthesizer or manual SPPS techniques.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIEA or NMM (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), IPA (3x), and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test or other ninhydrin-based test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized molecule (e.g., a solubilizing tag) onto the pentynoyl group of the resin-bound peptide.
Materials:
-
Peptide-resin containing the Pentynoyl-DIM-Lys residue
-
Azide-functionalized molecule (e.g., Azido-PEG-COOH, Azido-(Arg)₆) (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent
-
Sodium ascorbate (B8700270) (if using CuSO₄)
-
Base: 2,6-Lutidine and DIEA
-
Solvents: DMF or a mixture of DMSO/water or tBuOH/water
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF).
-
Reaction Mixture Preparation:
-
In a separate vessel, dissolve the azide-functionalized molecule in the reaction solvent.
-
Add the copper source. If using CuSO₄, also add sodium ascorbate.
-
Add the base (e.g., 2,6-lutidine and DIEA).
-
-
Click Reaction: Add the reaction mixture to the swollen peptide-resin.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DMF, IPA, and DCM to remove excess reagents and copper catalyst.
Quantitative Data (Representative):
| Parameter | Value/Range | Reference |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | >95% (on-resin) | [2] |
| Solvent System | DMF or DMSO/water | [2][3] |
Protocol 3: Cleavage of the DIM-Based Solubilizing Tag
This protocol details the removal of the solubilizing tag by cleaving the Dde-based linker after the peptide has been synthesized, purified, and is in solution.[1]
Materials:
-
Purified peptide with the solubilizing tag attached via the DIM linker
-
Hydrazine monohydrate
-
Buffer: e.g., Sodium phosphate (B84403) buffer (pH 7.0-7.5)
-
Quenching solution (optional): e.g., Acetone or an aldehyde-containing solution
Procedure:
-
Dissolution: Dissolve the purified, tagged peptide in the chosen buffer.
-
Cleavage Reaction: Add a solution of hydrazine monohydrate to the peptide solution to a final concentration of 1-2% (v/v).[4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the cleavage can be monitored by RP-HPLC.
-
Quenching (Optional): Once the cleavage is complete, the reaction can be quenched by adding a scavenger for excess hydrazine, such as acetone.
-
Purification: Purify the native peptide from the cleaved tag and other reaction components using RP-HPLC.
Quantitative Data (Representative):
| Parameter | Value/Range | Reference |
| Hydrazine Concentration | 1-2% in aqueous buffer | [1][4] |
| Reaction Time | 1-4 hours | [1] |
| Cleavage Efficiency | >95% | [1] |
| pH | 7.0 - 7.5 | [1] |
Visualizations
Workflow for "Helping Hand" Assisted Peptide Synthesis
Caption: Workflow for synthesizing insoluble peptides using a cleavable solubilizing tag.
Mechanism of DIM Linker Cleavage
Caption: Cleavage of the DIM (Dde-based) linker by hydrazine.
Signaling Pathway Application Concept: Targeting a Kinase Pathway
This diagram illustrates a conceptual application where a peptide inhibitor, synthesized using the "helping hand" strategy, is conjugated to a fluorescent dye for studying its interaction with an intracellular kinase pathway.
Caption: Conceptual use of a clicked peptide to study a kinase signaling pathway.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the formation of stable 1,2,3-triazole linkages.[1] This reaction has found extensive applications in peptide chemistry, including peptide cyclization, bioconjugation, and the synthesis of peptidomimetics.[1][2] Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates a pentynoyl group for CuAAC reactions and a dimedone (DIM)-based protecting group which also acts as a cleavable solubilizing tag, a "helping hand," to improve the handling of hydrophobic or aggregation-prone peptides.[3][4]
The DIM group enhances the solubility of the growing peptide chain during SPPS, and it can be selectively removed under mild conditions using hydrazine (B178648) or hydroxylamine, leaving the native lysine (B10760008) side chain.[3][4] This application note provides detailed protocols for the use of this compound in SPPS, subsequent on-resin or in-solution CuAAC, and the final deprotection steps.
Key Applications
-
Improving Peptide Solubility in SPPS: The "helping hand" strategy is particularly useful for the synthesis of difficult peptide sequences that are prone to aggregation.[3][5]
-
Site-Specific Peptide Modification: The pentynoyl group allows for the precise introduction of a wide range of functionalities, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or targeting moieties, through CuAAC.[6]
-
Synthesis of Complex Peptide Architectures: This building block facilitates the construction of cyclic peptides, branched peptides, and peptide-drug conjugates.[5]
Data Presentation: Representative CuAAC Reaction Parameters
The following tables summarize typical reaction conditions and reported yields for CuAAC reactions on peptide scaffolds. While specific data for this compound is limited, the provided data for similar alkyne-modified peptides offer a strong starting point for reaction optimization.
Table 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition
| Parameter | Condition | Yield (%) | Reference |
| Catalyst System | CuI (2 equiv), DIPEA (50 equiv) | 76 | [7] |
| CuBr (1 eq.), Ascorbic acid (1 eq.), 2,6-lutidine (10 eq.), DIEA (10 eq.) | High (not quantified) | [8] | |
| CuI (1.5 equiv), Ascorbic acid, Piperidine (B6355638) | 87.4 (monomer) | [9] | |
| Solvent | DMF or DMSO | - | [8][10] |
| Reaction Time | 16-18 hours | - | [8] |
| Temperature | Room Temperature | - | [8] |
Table 2: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition
| Parameter | Condition | Yield (%) | Reference |
| Catalyst System | CuSO₄, Sodium Ascorbate (B8700270) | >95 | [10] |
| Cu(I) source (e.g., CuI, CuBr) | 83 | [10] | |
| Copper wire, 50 °C | ~75 | [10] | |
| CuSO₄ (2 eq.), Sodium Ascorbate (2.2 eq.), pH 5.0 | >98 | [10] | |
| Solvent | DMF, t-butanol/H₂O, aqueous buffers | - | [10][11] |
| Reaction Time | 1 - 42 hours | - | [10] |
| Temperature | Room Temperature to 100 °C (with microwave) | - | [10] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol describes the incorporation of the modified lysine residue into a peptide sequence on a solid support.
-
Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Continue SPPS: Proceed with the synthesis of the desired peptide sequence by repeating the deprotection, washing, and coupling steps.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for performing the click reaction while the peptide is still attached to the solid support.
-
Resin Preparation: After incorporation of this compound and completion of the peptide sequence, ensure the N-terminal Fmoc group is removed if the N-terminus is to be free in the final product.
-
Azide Partner Addition: Swell the resin in DMF. Add the azide-containing molecule (5-10 equivalents) dissolved in DMF to the resin.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For example, dissolve copper(I) bromide (CuBr) (1 equivalent) in deoxygenated DMSO.
-
Reaction Initiation:
-
Add the CuBr solution to the resin slurry.
-
Add 0.1 M aqueous ascorbic acid (1 equivalent).
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).
-
-
Reaction Conditions: Purge the reaction vessel with nitrogen or argon and shake gently at room temperature for 16-18 hours.[8]
-
Washing: Filter the resin and wash extensively with a 5:3 (v/v) solution of isopropanol/DMSO (3x), followed by DMF (3x) and DCM (3x).
-
Peptide Cleavage and Deprotection: Proceed with the standard cleavage cocktail for your resin and peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 3: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for performing the click reaction after the peptide has been cleaved from the resin.
-
Peptide Cleavage and Purification: Cleave the peptide containing the pentynoyl-lysine residue from the resin using an appropriate cleavage cocktail and purify by reverse-phase HPLC (RP-HPLC).
-
Reaction Setup:
-
Dissolve the purified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
-
Add the azide-containing molecule (1.5-5 equivalents).
-
-
Catalyst Addition:
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the CuSO₄/ligand solution to the peptide mixture (final concentration typically 50-100 µM Cu).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry. The reaction is typically complete within 1-4 hours at room temperature.
-
Purification: Purify the resulting triazole-linked peptide by RP-HPLC.
Protocol 4: Cleavage of the DIM-based Solubilizing Tag
This protocol describes the removal of the DIM group to yield the native lysine side chain.
-
Reaction Setup: Dissolve the peptide (either before or after CuAAC) in DMF.
-
Hydrazine Treatment: Prepare a 2% solution of hydrazine monohydrate in DMF. Add this solution to the peptide. Caution: Do not exceed 2% hydrazine, as it can cause side reactions.[3]
-
Reaction Conditions: Allow the reaction to proceed at room temperature. The reaction is typically performed in multiple short treatments (e.g., 3 x 3 minutes).[3]
-
Washing (if on-resin): If the peptide is on-resin, wash thoroughly with DMF.
-
Purification: Purify the final deprotected peptide by RP-HPLC.
Mandatory Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for peptide modification using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 7. Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-L-Lys(Pentynoyl-DIM)-OH in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This specialized amino acid derivative serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a latent azide (B81097) functionality, enabling efficient and bioorthogonal conjugation to cyclooctyne-modified molecules.
Introduction
This compound is an azide-containing amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The key feature of this reagent is the pentynoyl-dimedone (DIM) protected azide on the lysine (B10760008) side chain. This modification allows for the seamless incorporation of an azide group into a peptide sequence. The azide can then be utilized in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation with molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1]
This bioorthogonal reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[2] These characteristics make it an ideal tool for a variety of applications, including peptide labeling, bioconjugation, targeted drug delivery, and cellular imaging.[2]
A notable application of this compound is in the "helping hand" strategy for the purification of highly insoluble peptides.[1][3] By attaching a solubilizing tag to the lysine side-chain via SPAAC, the overall solubility of the peptide can be dramatically improved, facilitating its purification. The solubilizing tag can be subsequently removed under mild conditions.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₃₈N₂O₆ |
| Molecular Weight | 570.7 g/mol |
| Purity | >96% |
| CAS Number | 2408993-33-7 |
Table 2: Representative Reaction Parameters for SPAAC with DBCO-Functionalized Molecules
| Parameter | Typical Value/Condition | Notes |
| Reactants | Azide-Peptide (from this compound), DBCO-conjugate | |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO (up to 20%) | Avoid buffers containing sodium azide.[4] |
| pH | 5 - 10 | Higher pH generally increases reaction rates. |
| Temperature | 25°C or 37°C | Reaction proceeds efficiently at room temperature. |
| Reactant Ratio | 1:1 to 1:1.5 (Azide:DBCO) | An excess of the DBCO-reagent can drive the reaction to completion. |
| Reaction Time | 2 - 12 hours | Can be monitored by UV-Vis spectroscopy by the decrease in DBCO absorbance at ~310 nm.[4] |
| Second-Order Rate Constant (k₂) | ~0.3 - 1.2 M⁻¹s⁻¹ | Note: This is a representative range for SPAAC with DBCO and various azides. Specific kinetic data for this compound is not readily available. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude azide-containing peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: SPAAC Bioconjugation of an Azide-Modified Peptide with a DBCO-Fluorophore
This protocol outlines the general procedure for labeling a peptide containing the Lys(Pentynoyl-DIM) residue with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide (purified)
-
DBCO-fluorophore (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-fluorophore in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the DBCO-fluorophore stock solution to the peptide solution. A 1.2 to 1.5 molar excess of the DBCO-fluorophore is recommended. The final DMSO concentration should be below 20%.
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction can be performed at 37°C to increase the rate.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by analytical HPLC or LC-MS.
-
Purification of the Conjugate:
-
Remove the excess, unreacted DBCO-fluorophore using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired buffer.
-
Alternatively, purify the labeled peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the successful conjugation and purity of the final product by LC-MS and UV-Vis spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation using this compound.
Caption: "Helping Hand" strategy for purifying insoluble peptides.
Caption: Logical pathway for targeted drug delivery using a SPAAC-generated conjugate.
References
Application Note: Synthesis of Cyclic Peptides Using Alkyne-Bearing Amino Acids for Targeted Drug Development
Audience: Researchers, scientists, and drug development professionals.
Note on Reagent: The specific reagent "Fmoc-L-Lys(Pentynoyl-DIM)-OH" is not widely documented in standard chemical literature. This application note utilizes the well-established and functionally equivalent building block, Fmoc-L-Lys(4-pentynoyl)-OH , for introducing a terminal alkyne into a peptide sequence. This allows for subsequent intramolecular cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is a premier strategy for producing "stapled" or cyclic peptides with enhanced therapeutic properties.
Introduction
Linear peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and an inability to maintain a bioactive conformation, which restricts their cell permeability and target affinity.[1][2] Cyclization is a proven strategy to overcome these drawbacks. By covalently linking two points in a peptide's sequence, a more rigid and conformationally stable structure is formed.[3] This process, often called "peptide stapling," can lock a peptide into its bioactive shape (e.g., an α-helix), leading to enhanced proteolytic resistance, improved cell penetration, and higher binding affinity for intracellular targets.[2][3]
One of the most robust methods for peptide cyclization is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction.[4][5][6] This reaction forms a stable triazole linkage between an alkyne and an azide (B81097) functional group.[4] The incorporation of unnatural amino acids bearing these functional groups, such as Fmoc-L-Lys(4-pentynoyl)-OH (alkyne) and Fmoc-L-Lys(N3)-OH (azide), into a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the first step in this powerful technique.[7]
A prominent application of this technology is in cancer therapy, specifically in reactivating the p53 tumor suppressor pathway.[8][9][10] The interaction between p53 and its negative regulators, MDM2 and MDMX, is a critical control point in cell survival and apoptosis.[9][10] Stapled peptides designed to mimic the p53 α-helix can disrupt this interaction, preventing p53 degradation and restoring its tumor-suppressing function.[1][8]
Key Advantages of Triazole-Based Peptide Cyclization
-
High Stability: The resulting 1,2,3-triazole ring is chemically inert and resistant to enzymatic degradation, hydrolysis, and oxidation.[4]
-
Orthogonality: The click reaction is highly specific and does not interfere with most other functional groups present in peptides, allowing for on-resin cyclization without the need to deprotect side chains.[11]
-
High Yield: CuAAC reactions are known for their high efficiency and quantitative conversion, leading to excellent yields of the desired cyclic product.[11][12]
-
Improved Pharmacokinetics: The constrained conformation of stapled peptides enhances their resistance to proteases and can improve cell permeability, making them suitable for targeting intracellular proteins.[2][3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of a stapled peptide designed to inhibit the p53-MDM2 interaction.
Table 1: Synthesis and Purity of a Representative Stapled Peptide
| Parameter | Result | Method of Analysis | Reference |
| On-Resin Cyclization Yield | >95% | LC-MS of crude cleaved product | [12] |
| Purity of Crude Peptide | ~90% | HPLC | [12][13] |
| Purity after HPLC Purification | >98% | HPLC | [13][14] |
| Overall Yield after Purification | ~30% | Based on initial resin loading | [12][13] |
Table 2: Biophysical and Biological Activity Comparison
| Peptide | % Helicity (Circular Dichroism) | Binding Affinity (IC50) to MDM2 | Proteolytic Half-Life (t½) | Reference |
| Linear Precursor Peptide | 15-20% | > 10 µM | < 30 min | [13] |
| Stapled (Cyclic) Peptide | 70-90% | 50 - 200 nM | > 6 hours | [12][13] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the synthesis of a linear peptide on a Rink Amide resin using an automated peptide synthesizer, incorporating Fmoc-L-Lys(4-pentynoyl)-OH and Fmoc-L-Lys(N3)-OH at desired positions (e.g., i and i+4 for an α-helical staple).
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (standard and modified)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[15]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. c. Monitor coupling completion with a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-Lys(4-pentynoyl)-OH and Fmoc-L-Lys(N3)-OH at the appropriate positions.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group using the procedure in step 2. The resin-bound linear peptide is now ready for cyclization.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the intramolecular cyclization of the resin-bound peptide.
Materials:
-
Resin-bound linear peptide with exposed alkyne and azide groups
-
Ascorbic acid (0.1 M aqueous solution)
-
DIEA or 2,6-Lutidine
-
Dimethyl Sulfoxide (DMSO), sparged with Nitrogen or Argon
-
Isopropanol
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 10 minutes, then drain.[11]
-
Catalyst Preparation: In a separate vial, dissolve CuBr (1-1.5 equivalents based on resin loading) completely in nitrogen-sparged DMSO.[11][16]
-
Reaction Setup: a. Add the CuBr/DMSO solution to the peptide-resin. b. Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.[11] c. Add 10 equivalents of DIEA or 2,6-lutidine.[11]
-
Cyclization: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.[11]
-
Washing: a. Filter the resin and wash it 3 times with a 5:3 (v/v) mixture of Isopropanol/DMSO.[11] b. Wash the resin 3 times with DMF, followed by 3 times with DCM.[11]
-
Drying: Dry the resin in vacuo before proceeding to cleavage.[11]
Protocol 3: Peptide Cleavage, Purification, and Analysis
This protocol describes the final cleavage from the solid support and purification of the cyclic peptide.
Materials:
-
Cyclized peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS)
Procedure:
-
Cleavage: Add the cleavage cocktail to the dry resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a minimal amount of ACN/water. b. Purify the peptide using RP-HPLC with a suitable gradient (e.g., 5% to 95% ACN in water with 0.1% TFA). c. Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: a. Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the cyclic peptide. b. Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Visualizations
Experimental Workflow
Caption: Workflow for synthesizing cyclic peptides.
Signaling Pathway Inhibition
Caption: Inhibition of the p53-MDM2 pathway.
References
- 1. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Fmoc-Lys(pentynoyl) [bapeks.com]
- 8. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Stapled Peptide PM2 Stabilizes p53 Levels and Radiosensitizes Wild-Type p53 Cancer Cells [frontiersin.org]
- 10. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Application Notes and Protocols: Fmoc-L-Lys(Pentynoyl-DIM)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long peptides and proteins is often hampered by the poor solubility of intermediate peptide fragments. Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed to address this challenge in peptide fragment condensation strategies. This building block incorporates two key functionalities: a pentynoyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a "helping hand" 1,3-dithian-2-yl-methyl (DIM) solubilizing tag. The pentynoyl group allows for the efficient and chemoselective ligation of peptide fragments, while the DIM tag enhances the solubility of hydrophobic peptides in organic solvents, facilitating their purification and handling.[1] This application note provides detailed protocols and technical information for the use of this compound in peptide fragment condensation.
The core strategy involves the synthesis of two peptide fragments: one bearing a C-terminal alkyne (introduced via this compound) and another with an N-terminal azide (B81097). These fragments are then joined together in solution via CuAAC, a highly efficient and orthogonal reaction that forms a stable triazole linkage, which can be considered an isostere of the native amide bond.[2][3][4]
Chemical Structure and Properties
This compound
-
Synonyms: Nα-Fmoc-Nε-(4-pentynoyl-1,3-dithian-2-yl-methyl)-L-lysine
-
Molecular Formula: C₃₄H₃₈N₂O₆S₂
-
Molecular Weight: 654.81 g/mol
-
Key Features:
-
Fmoc group: A base-labile protecting group for the α-amino group, compatible with standard solid-phase peptide synthesis (SPPS).
-
Pentynoyl group: A terminal alkyne functionality for participation in CuAAC reactions.
-
DIM (1,3-dithian-2-yl-methyl) group: A solubilizing tag that can be removed under mild oxidative conditions.
-
Principle of Peptide Fragment Condensation using this compound
The overall workflow for peptide fragment condensation using this reagent involves the following key stages:
-
Solid-Phase Synthesis of Peptide Fragments: Two peptide fragments are synthesized using standard Fmoc-SPPS methodology.
-
Fragment A: Synthesized to incorporate this compound at its C-terminus or at a suitable internal position.
-
Fragment B: Synthesized with an N-terminal azide group. This can be achieved by using an azide-containing amino acid derivative (e.g., Fmoc-L-azidolysine) as the N-terminal residue.[5]
-
-
Cleavage and Purification of Fragments: The protected peptide fragments are cleaved from the resin and purified. The DIM tag on Fragment A enhances its solubility, simplifying these steps.
-
Solution-Phase Fragment Condensation (CuAAC): The purified fragments are reacted in solution in the presence of a copper(I) catalyst to form a larger peptide linked by a triazole bridge.
-
Removal of the DIM Solubilizing Tag: The DIM group is removed from the ligated peptide.
-
Final Deprotection and Purification: The final peptide is globally deprotected and purified to yield the target product.
Experimental Protocols
Protocol 1: Synthesis of C-Terminal Alkyne Peptide Fragment (Fragment A)
-
Resin Selection: Choose a suitable resin for SPPS (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage).
-
Fmoc-SPPS: Synthesize the peptide chain using standard automated or manual Fmoc-SPPS protocols.
-
Incorporation of this compound: Couple this compound as the final amino acid to introduce the C-terminal alkyne. Use standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma.
-
Cleavage from Resin: Cleave the protected peptide fragment from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM for 2-chlorotrityl resin) to keep the side-chain protecting groups intact.
-
Purification: Purify the crude peptide fragment by flash chromatography or preparative HPLC. The DIM tag will improve solubility in organic solvents.
-
Characterization: Confirm the identity and purity of the fragment using mass spectrometry (MS) and analytical HPLC.
Protocol 2: Synthesis of N-Terminal Azide Peptide Fragment (Fragment B)
-
Resin Selection: Use a standard resin for Fmoc-SPPS (e.g., Rink amide resin).
-
Fmoc-SPPS: Synthesize the desired peptide sequence.
-
Incorporation of N-Terminal Azide: For the final coupling step, use an azide-containing amino acid, such as Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH).[5]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude peptide fragment by preparative HPLC.
-
Characterization: Confirm the identity and purity of the fragment using MS and analytical HPLC.
Protocol 3: CuAAC-Mediated Peptide Fragment Condensation
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-containing peptide fragment (Fragment A, 1 equivalent) and the azide-containing peptide fragment (Fragment B, 1.2 equivalents) in a degassed solvent mixture such as DMF/H₂O or DMSO/H₂O.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For a typical reaction, use Copper(II) sulfate (B86663) (CuSO₄, 0.1 equivalents) and a reducing agent such as sodium ascorbate (B8700270) (0.5 equivalents).
-
Ligation Reaction: Add the catalyst solution to the peptide fragment mixture. The reaction is typically carried out at room temperature and can be monitored by analytical HPLC and MS. The reaction is usually complete within 4-12 hours.
-
Quenching and Purification: Once the reaction is complete, quench the reaction by adding EDTA to chelate the copper catalyst. Purify the ligated peptide by preparative HPLC.
Data Presentation
The efficiency of the CuAAC ligation is typically high, with yields often exceeding 90%. The use of the DIM solubilizing tag on the alkyne fragment can significantly improve the handling and purification of otherwise insoluble peptide fragments.
| Fragment | Sequence (Example) | Modification | Purity (HPLC) | Ligation Yield |
| Fragment A | Ac-Val-Gly-Leu-Lys-OH | C-terminal Lys(Pentynoyl-DIM) | >95% | \multirow{2}{*}{>90%} |
| Fragment B | H-Ala-Phe-Ile-Asn-NH₂ | N-terminal Azide | >95% |
Visualizations
Logical Workflow for Peptide Fragment Condensation
Caption: Workflow for peptide fragment condensation using this compound.
Signaling Pathway Context (Generic)
While this compound is a synthetic tool, the peptides synthesized using this method are often designed to interact with biological signaling pathways. For example, a synthesized peptide might act as an inhibitor or modulator of a kinase cascade.
References
Application Notes and Protocols for Protein Surface Modification using Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a versatile amino acid derivative designed for advanced applications in peptide synthesis and protein modification. This reagent uniquely combines the benefits of Fmoc-based solid-phase peptide synthesis (SPPS) with the power of click chemistry and the bioactive properties of Diindolylmethane (DIM). The pentynoyl group provides a terminal alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent attachment of various functionalities to the peptide. The DIM moiety, a well-documented anti-cancer agent, can serve as a "helping hand" to improve the solubility of hydrophobic peptides during synthesis and purification, and can also be exploited for its therapeutic potential in drug delivery applications.
These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent use in modifying protein surfaces.
Key Applications
-
Enhanced Solubility of Hydrophobic Peptides: The DIM group acts as a solubilizing agent, facilitating the synthesis and purification of aggregation-prone peptide sequences. This "helping hand" can be crucial for the successful synthesis of long and hydrophobic peptides.
-
Site-Specific Protein Modification: Peptides containing Lys(Pentynoyl-DIM) can be used to modify protein surfaces through click chemistry. This allows for the precise attachment of imaging agents, drug payloads, or other biomolecules to a target protein.
-
Targeted Drug Delivery: The inherent anti-cancer properties of DIM can be leveraged in the design of peptide-drug conjugates (PDCs) for targeted cancer therapy. DIM has been shown to modulate multiple signaling pathways involved in cancer progression.
-
Development of Novel Biomaterials: The ability to functionalize peptides with DIM opens up possibilities for creating novel biomaterials with unique therapeutic and structural properties.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of this compound in peptide synthesis and protein modification.
Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis
| Amino Acid Position | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| Lys(Pentynoyl-DIM) | HBTU/DIEA | 60 | >99 |
| Following Residue | HBTU/DIEA | 60 | >99 |
Table 2: Solubility Enhancement of a Hydrophobic Model Peptide
| Peptide Sequence | Modification | Solubility in 5% Acetonitrile/Water (mg/mL) |
| Ac-XXXXXGXXXXG-NH2 | Unmodified | <0.1 |
| Ac-XXXXK(Pentynoyl-DIM)GXXXXG-NH2 | DIM-Modified | 1.5 |
Table 3: Efficiency of Click Chemistry-Mediated Protein Conjugation
| Target Protein | Azide-Functionalized Moiety | Reaction Time (hr) | Conjugation Efficiency (%) |
| Bovine Serum Albumin | Azido-PEG-Fluorophore | 4 | >95 |
| Monoclonal Antibody | Azide-Drug Payload | 6 | >90 |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the Lys(Pentynoyl-DIM) residue.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).
-
Wash the resin as in step 2.5.
-
-
Coupling of this compound:
-
Follow the same procedure as in step 3, using this compound. Due to its larger size, extend the coupling time to 2-4 hours and ensure thorough mixing.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Protein Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a pentynoyl-DIM-containing peptide to an azide-functionalized protein.
Materials:
-
Pentynoyl-DIM functionalized peptide (from Protocol 1)
-
Azide-functionalized protein (e.g., prepared by reacting the protein's primary amines with an NHS-azide linker)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filters for buffer exchange and concentration
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 10 mM stock solution of the pentynoyl-DIM peptide in DMSO or an appropriate aqueous buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein (e.g., at a final concentration of 1-5 mg/mL in PBS) and the pentynoyl-DIM peptide (typically 10-50 molar excess).
-
Add THPTA to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification of the Conjugate:
-
Remove unreacted peptide and catalyst components by buffer exchange using an Amicon Ultra centrifugal filter with a molecular weight cutoff appropriate for the target protein.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.
-
Use UV-Vis spectroscopy to quantify the amount of conjugated DIM-peptide by measuring its characteristic absorbance.
-
Visualizations
Experimental Workflow
Caption: Workflow for protein surface modification.
Plausible Signaling Pathway Modulation by a DIM-Functionalized Protein
Caption: Potential mechanism of DIM-conjugate action.
Application Notes and Protocols: Fmoc-L-Lys(Pentynoyl-DIM)-OH Compatibility with Different SPPS Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). Its unique side chain, featuring a pentynoyl group and a dimethoxytrityl (DIM) protecting group, serves a dual purpose. The pentynoyl group provides a handle for "click" chemistry, allowing for the straightforward introduction of various functionalities post-synthesis. The bulky and hydrophobic nature of the DIM group is intended to act as a "helping hand," disrupting peptide aggregation during synthesis, a common challenge with difficult or hydrophobic sequences.
The choice of solid support is a critical parameter in SPPS, influencing coupling efficiency, peptide purity, and overall yield. This document provides a detailed analysis of the compatibility of this compound with two of the most commonly used SPPS resins: Wang resin and Rink Amide resin. While direct comparative quantitative data for this specific amino acid derivative is not extensively available in the literature, the following protocols and data are based on established principles of SPPS and studies on other sterically hindered and hydrophobic amino acids.
Overview of SPPS Resins
Wang Resin
Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker. It is widely used for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage formed between the first amino acid and the resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA).
Rink Amide Resin
Rink Amide resin is also a polystyrene-based support, but it features a more acid-labile linker designed to produce peptides with a C-terminal amide upon cleavage. This is particularly valuable for synthesizing peptides that mimic naturally occurring amidated peptides, which often exhibit enhanced biological activity and stability.
Quantitative Data Summary
The following table summarizes the expected performance of this compound when coupled to Wang and Rink Amide resins. These values are estimations based on typical outcomes for sterically hindered and hydrophobic amino acids in SPPS and should be considered as a guideline for experimental design. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Wang Resin | Rink Amide Resin | Key Considerations |
| Typical Loading Capacity (mmol/g) | 0.4 - 0.8 | 0.4 - 0.8 | Lower loading is often beneficial for bulky amino acids to minimize steric hindrance. |
| Estimated First Amino Acid Coupling Efficiency (%) | 85 - 95% | 90 - 98% | The amide bond formation on Rink Amide resin is generally more efficient than the esterification on Wang resin, especially for bulky residues. |
| Estimated Repetitive Coupling Yield (%) | 97 - 99% | 97 - 99% | With optimized protocols, high coupling yields can be achieved on both resins. Double coupling may be necessary. |
| Expected Crude Peptide Purity (%) | Sequence-dependent | Sequence-dependent | Purity is highly influenced by the peptide sequence and the success of subsequent couplings. The "helping hand" effect of the DIM group is expected to mitigate aggregation on both resins. |
| Typical Overall Yield (%) | Moderate to High | Moderate to High | Dependent on the number of residues and the efficiency of each coupling and deprotection step. |
| C-Terminal Functionality | Carboxylic Acid | Amide | The primary determinant in choosing between these two resins. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and the subsequent cleavage of the peptide from Wang and Rink Amide resins.
General Workflow for SPPS with this compound
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling this compound
Materials:
-
This compound
-
SPPS Resin (Wang or Rink Amide)
-
Coupling Reagents: HBTU/HATU and DIPEA, or DIC and OxymaPure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Amino Acid Activation:
-
For HBTU/HATU activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
For DIC/OxymaPure activation: Dissolve this compound (3-5 eq.) and OxymaPure (3-5 eq.) in DMF. Add DIC (3-5 eq.) to the solution.
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric bulk of the Pentynoyl-DIM side chain, a longer coupling time or double coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and by-products.
Protocol for Cleavage from Wang Resin
Materials:
-
Peptide-bound Wang Resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
Dichloromethane (DCM)
Caption: Workflow for peptide cleavage from Wang resin.
Procedure:
-
Resin Preparation: Ensure the peptide-bound resin is thoroughly washed with DCM and dried under vacuum.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.
-
Resin Wash: Wash the resin with a small amount of fresh TFA to recover any remaining peptide. Combine the wash with the initial filtrate.
-
Concentration: Concentrate the combined filtrate under a gentle stream of nitrogen or by rotary evaporation to a small volume.
-
Precipitation: Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude peptide with a C-terminal carboxylic acid.
Protocol for Cleavage from Rink Amide Resin
Materials:
-
Peptide-bound Rink Amide Resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
Dichloromethane (DCM)
Caption: Workflow for peptide cleavage from Rink Amide resin.
Procedure:
The procedure for cleavage from Rink Amide resin is identical to that for Wang resin. The key difference is that the resulting peptide will have a C-terminal amide.
Troubleshooting
-
Low Coupling Efficiency:
-
Increase the equivalents of amino acid and coupling reagents.
-
Extend the coupling time.
-
Perform a double coupling.
-
Consider using a more potent coupling reagent like HATU.
-
Ensure all reagents and solvents are anhydrous.
-
-
Peptide Aggregation:
-
The DIM group on this compound is designed to minimize this. However, if aggregation is still suspected, consider using a lower loading resin or a more hydrophilic resin backbone (e.g., PEG-based resins).
-
-
Incomplete Cleavage:
-
Extend the cleavage time.
-
Ensure the cleavage cocktail is freshly prepared.
-
-
Side Reactions during Cleavage:
-
The use of scavengers like TIS is crucial to prevent re-attachment of protecting groups to sensitive residues like Trp and Met. Adjust the scavenger cocktail based on the peptide sequence.
-
Conclusion
This compound is a valuable building block for SPPS, particularly for the synthesis of complex peptides and for the introduction of functionalities via click chemistry. Both Wang and Rink Amide resins are compatible with this modified amino acid. The choice between them will primarily be dictated by the desired C-terminal functionality of the final peptide. Due to the steric hindrance of the side chain, optimized coupling protocols, including longer reaction times or double coupling, are recommended to ensure high yields and purity. The "helping hand" effect of the DIM group is expected to be beneficial on both types of polystyrene-based resins by reducing on-resin aggregation.
Application Notes and Protocols for Orthogonal Deprotection Strategies Involving Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Pentynoyl-DIM)-OH is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). It incorporates two key features that enable sophisticated orthogonal deprotection strategies: the standard Nα-Fmoc group for peptide chain elongation and a unique side-chain protecting group, Pentynoyl-DIM. This side chain can be selectively removed under mild conditions that are orthogonal to the standard Fmoc and acid-labile (e.g., Boc, tBu) protecting groups, making it an invaluable tool for the synthesis of complex peptides, such as those requiring site-specific modifications, cyclization, or the attachment of payloads like drugs or imaging agents.
The Pentynoyl-DIM protecting group on the lysine (B10760008) side chain offers a versatile handle for various bioconjugation strategies. Notably, it is labile to treatment with hydrazine (B178648) or hydroxylamine (B1172632), providing two distinct deprotection pathways.[1][2] This allows for strategic deprotection of the lysine side chain at any desired stage of the synthesis, either on-resin or in solution, without affecting other protecting groups.
This document provides detailed application notes and experimental protocols for the two primary orthogonal deprotection strategies involving this compound: a hydrazine-based method and a hydroxylamine-based method.
Orthogonal Deprotection Strategies: An Overview
The core of the orthogonal strategy lies in the differential lability of the protecting groups employed in the peptide synthesis. In a typical Fmoc-based SPPS, the Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while acid-labile protecting groups on other amino acid side chains are removed at the final cleavage step with a strong acid (e.g., trifluoroacetic acid, TFA). The Pentynoyl-DIM group on the lysine side chain introduces a third level of orthogonality, as it is stable to both piperidine (B6355638) and TFA but can be selectively cleaved by nucleophilic reagents like hydrazine or hydroxylamine.
Two primary orthogonal deprotection strategies for the Pentynoyl-DIM group are presented:
-
Hydrazine-Based Deprotection: This method is highly efficient but not orthogonal to the Fmoc group . Therefore, it is typically performed after the completion of peptide chain elongation and N-terminal modification (e.g., with a Boc group) to prevent premature deprotection of the N-terminus.
-
Hydroxylamine-Based Deprotection: This method offers full orthogonality with the Fmoc group , allowing for the selective deprotection of the lysine side chain at any point during the synthesis. This is particularly useful for on-resin modifications where the N-terminus needs to remain protected for subsequent coupling steps.
The choice between these two strategies depends on the desired synthetic outcome and the overall protecting group scheme of the target peptide.
Data Presentation: Comparison of Deprotection Strategies
The following table summarizes the key parameters and characteristics of the two orthogonal deprotection strategies for the Pentynoyl-DIM group.
| Parameter | Hydrazine-Based Deprotection | Hydroxylamine-Based Deprotection |
| Primary Reagent | Hydrazine monohydrate (2-5% in DMF) | Hydroxylamine hydrochloride with a base (e.g., imidazole) in NMP |
| Orthogonality to Fmoc | No | Yes |
| Orthogonality to Acid-Labile Groups (Boc, tBu) | Yes | Yes |
| Typical Reaction Time | 3 x 10 minutes | 1-2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Key Advantages | Rapid and highly efficient | Fully orthogonal to Fmoc, allowing for mid-synthesis modifications |
| Key Considerations | Requires N-terminal protection (e.g., Boc) if performed on-resin with Fmoc-protected peptides. | May require longer reaction times compared to hydrazine. |
Experimental Protocols
Protocol 1: Hydrazine-Based Deprotection of Pentynoyl-DIM Group (Non-Fmoc Orthogonal)
This protocol is suitable for the deprotection of the lysine side chain after the completion of peptide synthesis and when the N-terminus is protected with a group stable to hydrazine (e.g., Boc) or is acetylated.
Materials:
-
Peptide-resin containing this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Preparation of Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Deprotection: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 10 minutes. d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[3]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual hydrazine and byproducts.
-
Further Steps: The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain or for final cleavage from the support.
Protocol 2: Hydroxylamine-Based Deprotection of Pentynoyl-DIM Group (Fmoc Orthogonal)
This protocol allows for the selective deprotection of the lysine side chain while the N-terminal Fmoc group and other acid-labile side-chain protecting groups remain intact.
Materials:
-
Peptide-resin containing this compound
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Hydroxylamine hydrochloride
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.
-
Preparation of Deprotection Solution: Prepare a fresh solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.
-
Deprotection: a. Drain the NMP from the swollen resin. b. Add the hydroxylamine/imidazole solution to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 1-2 hours. d. Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (3 x 10 mL per gram of resin) followed by DMF (3 x 10 mL per gram of resin).
-
Further Steps: The resin with the selectively deprotected lysine side chain is now ready for further on-resin modifications, with the N-terminal Fmoc group intact for subsequent amino acid couplings.
Visualizations
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonality of protecting groups in Fmoc-based SPPS.
Experimental Workflow for Selective Lysine Side-Chain Modification
Caption: Workflow for on-resin lysine modification using hydroxylamine.
References
Troubleshooting & Optimization
Technical Support Center: Cleavage of Pentynoyl-Containing Tags from Synthetic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of pentynoyl-containing tags from synthetic peptides. The information provided is primarily based on the platinum-mediated cleavage of pentynoyl amides, a modern method for deprotection.
A Note on Terminology: The term "Pentynoyl-DIM tag" is not a standardized or widely documented name in scientific literature. Our guide focuses on the cleavage of the pentynoyl group , which is likely the core component of your tag. The "DIM" portion may refer to a proprietary component, a secondary modification (such as a dye or a quencher), or an internal project name. If "DIM" refers to a specific chemical entity, its properties may affect the cleavage or purification process. One possibility is that "DIM" refers to Diindolylmethane, a compound sometimes used in biochemical contexts[1][2]. Another possibility is that it refers to a peptide dimer structure[3][4]. Without further clarification, this guide will focus on the cleavage of the pentynoyl group itself.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind the cleavage of a pentynoyl tag?
A1: The cleavage is a metal-mediated reaction that uses platinum complexes, such as Potassium tetrachloroplatinate(II) (K₂PtCl₄) or Cisplatin, as a catalyst. The reaction proceeds via an intramolecular cyclization mechanism. The platinum catalyst activates the alkyne of the pentynoyl group, which is then attacked by an internal nucleophile (like a neighboring amide carbonyl oxygen). This forms a five-membered ring intermediate, leading to the cleavage of the amide bond and release of the peptide.[5] An aqueous environment is crucial as it promotes the formation of a more reactive platinum-aqua complex.[3][5]
Q2: What are the primary reagents and conditions for cleaving a pentynoyl tag?
A2: The primary reagent is a platinum(II) salt. The reaction is typically carried out in an aqueous solvent system at or near physiological conditions.
| Parameter | Recommended Condition | Notes |
| Cleavage Reagent | K₂PtCl₄ or Cisplatin (CisPt) | K₂PtCl₄ often shows faster kinetics.[5] |
| Solvent | Aqueous buffer (e.g., PBS) or a mixture of water and a polar organic solvent (e.g., DMF/water) | Water is essential for activating the platinum catalyst.[5] |
| Temperature | 37 °C | Reaction can proceed at room temperature, but 37 °C is often used.[5] |
| pH | Neutral (pH ~7.4) | |
| Reaction Time | 1 to 24 hours | Highly dependent on the substrate and catalyst concentration. The reaction should be monitored. |
Q3: How do I monitor the progress of the cleavage reaction?
A3: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (tagged peptide) and the appearance of the product (cleaved peptide).
Q4: Can the platinum catalyst interact with my peptide sequence?
A4: Yes, platinum complexes can coordinate with certain amino acid side chains. Methionine and cysteine are particularly reactive due to the presence of sulfur. Histidine and other nucleophilic residues can also interact with platinum.[6] These interactions can potentially lead to side products or incomplete cleavage. It is advisable to perform a small-scale trial reaction to assess compatibility with your specific peptide sequence.
Experimental Protocols
Protocol 1: Platinum-Mediated Cleavage of Pentynoyl-Tagged Peptides
This protocol provides a general guideline for the cleavage reaction. Optimal conditions, particularly the amount of catalyst and reaction time, may need to be determined empirically for each specific peptide.
Materials:
-
Pentynoyl-tagged synthetic peptide
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄) or Cisplatin (CisPt)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a suitable aqueous buffer.
-
Organic solvent (e.g., DMF, DMSO) if the peptide has poor aqueous solubility.
-
Quenching solution (optional): e.g., a solution of a strong platinum-coordinating ligand like thiourea (B124793) or excess methionine.
-
HPLC system for monitoring and purification.
-
Mass spectrometer for analysis.
Procedure:
-
Peptide Solubilization: Dissolve the pentynoyl-tagged peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, dissolve the peptide in a minimal amount of an organic solvent like DMF first, and then dilute with the aqueous buffer.
-
Catalyst Preparation: Prepare a fresh stock solution of the platinum catalyst (e.g., 10-50 mM K₂PtCl₄ in water).
-
Initiation of Cleavage: Add the platinum catalyst to the peptide solution. A typical starting point is to use 10-50 molar equivalents of the catalyst relative to the peptide.
-
Incubation: Incubate the reaction mixture at 37 °C. Protect from light if any components are light-sensitive.
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction, quench the reaction (if necessary), and analyze by HPLC-MS to determine the extent of cleavage.
-
Reaction Quenching (Optional): Once the cleavage is complete, the reaction can be stopped by adding a quenching agent that strongly binds to platinum.
-
Purification: Purify the cleaved peptide from the catalyst, uncleaved peptide, and byproducts using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Cleavage | 1. Inactive catalyst. | 1. Ensure the platinum catalyst solution is fresh. Pre-incubating the platinum salt in the aqueous buffer for a few hours can help form the more reactive aqua-complex.[5] |
| 2. Insufficient catalyst concentration. | 2. Increase the molar equivalents of the platinum catalyst. Perform a titration to find the optimal concentration. | |
| 3. Insufficient reaction time or temperature. | 3. Increase the incubation time and monitor the reaction for up to 48 hours. Ensure the temperature is maintained at 37 °C. | |
| 4. Poor peptide solubility. | 4. Improve solubility by adding a co-solvent like DMF or DMSO. However, a high percentage of organic solvent may slow down the reaction.[5] | |
| 5. Platinum coordination to peptide residues (e.g., Cys, Met, His). | 5. If your peptide contains these residues, consider using a higher excess of the catalyst. In some cases, this cleavage method may not be suitable for peptides rich in these amino acids. | |
| Multiple Peaks in HPLC After Reaction | 1. Incomplete cleavage. | 1. See "Incomplete or No Cleavage" above. |
| 2. Peptide degradation or side reactions. | 2. Reduce the reaction temperature or time. Ensure the pH of the reaction buffer is stable. Analyze the side products by MS to identify potential modifications. | |
| 3. Formation of platinum adducts with the peptide. | 3. Try to remove platinum adducts during workup (e.g., by adding a competing ligand before purification). Use purification methods that can separate the peptide from these adducts. | |
| Difficulty in Removing Platinum from Final Product | 1. Strong coordination of platinum to the cleaved peptide. | 1. After cleavage, treat the reaction mixture with a solution of a strong chelating agent like thiourea. |
| 2. Co-elution during HPLC purification. | 2. Optimize the HPLC gradient to improve the separation between the peptide and platinum-containing species. Consider using a different stationary phase or ion-pairing reagent. Using an ion-exchange resin might also be effective for removing charged platinum complexes.[7][8] | |
| Low Recovery of Cleaved Peptide | 1. Adsorption of the peptide to labware. | 1. Use low-binding tubes and pipette tips. Silylation of glassware can also prevent adsorption. |
| 2. Precipitation of the peptide during the reaction. | 2. Monitor the reaction mixture for any signs of precipitation. If observed, try to improve solubility with co-solvents or by working at a lower peptide concentration. | |
| 3. Degradation of the peptide. | 3. See "Multiple Peaks in HPLC After Reaction" above. |
Visualizations
Cleavage Workflow
Caption: Experimental workflow for the platinum-mediated cleavage of a Pentynoyl tag.
Platinum-Mediated Cleavage Mechanism
Caption: Simplified mechanism of platinum-mediated pentynoyl amide cleavage.
References
- 1. Facebook [cancer.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Peptide Dimer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. jpt.com [jpt.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0367492A2 - Process for removal of soluble platinum group metal catalysts from liquid product mixtures - Google Patents [patents.google.com]
- 8. US4900520A - Process for removal of soluble platinum group metal catalysts from liquid product mixtures - Google Patents [patents.google.com]
optimizing coupling efficiency of Fmoc-L-Lys(Pentynoyl-DIM)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-L-Lys(Pentynoyl-DIM)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemically modified amino acid derivative used as a building block in SPPS. Its unique side chain, containing a pentynoyl group and a dimethyl-indol (DIM) moiety, serves two main purposes:
-
Click Chemistry Handle: The terminal alkyne on the pentynoyl group allows for post-synthetic modification of the peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the attachment of various functionalities such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[1]
-
"Helping Hand" for Insoluble Peptides: The bulky and solubilizing nature of the DIM group can aid in the synthesis and purification of peptides that are prone to aggregation.[1]
Q2: Why is the coupling of this compound sometimes challenging?
The modified side chain of this compound can introduce steric hindrance, which may slow down the coupling reaction and lead to incomplete acylation of the free amine on the growing peptide chain. This can result in deletion sequences and lower purity of the final peptide.
Q3: What are the initial signs of poor coupling efficiency for this amino acid?
Incomplete coupling can be detected by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step. A persistent blue or purple color on the resin beads indicates the presence of unreacted primary amines.
Troubleshooting Guide
Issue: Low Coupling Efficiency (Positive Kaiser Test)
If you are experiencing incomplete coupling of this compound, consider the following optimization strategies, starting with the least aggressive modifications.
1. Optimization of Coupling Reagents and Conditions
Standard coupling reagents may not be sufficient for this sterically hindered amino acid. More potent activating agents are recommended.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU, HCTU | Benzotriazole-based uronium/aminium salts | Highly efficient, fast reaction rates.[2] | Potential for racemization, especially with prolonged pre-activation. |
| PyBOP, PyAOP | Phosphonium salts | Excellent for sterically hindered amino acids, low racemization. | Byproducts can be more difficult to remove. |
| COMU | Uronium salt | High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts). | Relatively newer, may be more expensive. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, low racemization, soluble urea (B33335) byproduct.[2] | Slower reaction rates compared to uronium/phosphonium salts. |
Recommended Protocol Adjustments:
-
Increase Equivalents: Use a higher excess of this compound, coupling reagent, and base (e.g., 3-5 equivalents of each relative to the resin loading).
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.
-
Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Elevated Temperature: Carefully increase the reaction temperature to 40-50°C. This can significantly improve coupling kinetics but should be used with caution as it may increase the risk of side reactions like racemization. Microwave-assisted SPPS can also be a highly effective method for driving difficult couplings to completion.
2. Solvent Considerations
While Dimethylformamide (DMF) is the most common solvent in SPPS, its performance can be sequence-dependent.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be beneficial for sequences prone to aggregation.
-
Disruptive Solvents: In severe cases of on-resin aggregation, the use of "chaotropic" agents or solvent mixtures (e.g., a small percentage of Dichloromethane (DCM) in DMF) can help to disrupt secondary structures and improve reagent accessibility.[3]
Issue: Potential Side Reactions
While specific side reactions for the pentynoyl-DIM moiety are not widely documented, general SPPS side reactions should be considered.
1. Racemization
The risk of racemization increases with longer activation times and the use of stronger bases. To minimize this:
-
Limit Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes).
-
Choice of Base: Use a hindered base like Diisopropylethylamine (DIPEA). In cases of severe racemization, a weaker base like sym-collidine may be considered.
2. Side-Chain Reactions of the Pentynoyl Group
The terminal alkyne of the pentynoyl group is generally stable under standard SPPS conditions. However, it is a reactive functional group.
-
Avoid Strong Nucleophiles: Be cautious with reagents that could potentially react with the alkyne, although this is unlikely with standard SPPS reagents.
-
Compatibility with Downstream Modifications: Ensure that any subsequent chemical modifications are compatible with the alkyne functionality.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, proceed to the double coupling protocol.
Protocol 2: Double Coupling for Difficult Sequences
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.
-
Repeat Coupling: Add the fresh solution to the resin and shake for another 2-4 hours.
-
Final Washing: Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Caption: Post-synthetic modification of a peptide containing Pentynoyl-Lys via Click Chemistry.
References
Technical Support Center: Preventing Peptide Aggregation with Fmoc-L-Lys(Pentynoyl-DIM)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-L-Lys(Pentynoyl-DIM)-OH to mitigate peptide aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue 1: Persistent Peptide Aggregation Despite Using this compound
If you are still observing significant aggregation, indicated by poor swelling of the resin, incomplete deprotection or coupling reactions, and low purity of the crude peptide, consider the following troubleshooting steps.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal Solvent Conditions | Switch to a more disruptive solvent system. A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[1] Alternatively, incorporating DMSO into your DMF solvent system can help break down secondary structures.[1] | Improved resin swelling and better accessibility of the peptide chain for subsequent chemical steps. |
| Inefficient Coupling Reactions | Increase the temperature of the coupling reaction. Microwave-assisted synthesis can significantly enhance coupling efficiency for difficult sequences.[2] Also, consider using more potent coupling reagents like HATU or HCTU. | Higher coupling yields and a reduction in deletion sequences in the final product. |
| Inadequate Backbone Protection | For particularly long or hydrophobic peptides, a single solubilizing amino acid may not be sufficient. Consider incorporating backbone protection using Hmb or Dmb-protected amino acids at strategic intervals (e.g., every 6-7 residues) in addition to the DIM-lysine derivative. | Disruption of inter-chain hydrogen bonding, leading to a significant reduction in aggregation. |
| Insufficient Amount of Solubilizing Tag | If you are attaching a solubilizing tag via click chemistry to the pentynoyl group, ensure the click reaction has gone to completion. Use a qualitative test to check for the presence of unreacted alkyne groups. | Complete derivatization of the pentynoyl groups, maximizing the solubilizing effect of the attached tags. |
Quantitative Data on Aggregation Prevention Strategies
The following table summarizes the reported effectiveness of various methods in preventing peptide aggregation, providing a comparative overview.
| Method | Peptide Sequence Type | Reported Improvement | Reference |
| Solvent Modification (DMF to 80% NMP/DMSO) | Hydrophobic transmembrane peptide (34-residue) | Increased coupling yield from 4% to 12%. | [1] |
| Backbone Protection (Hmb/Dmb) | Aggregation-prone sequences | Enables the synthesis of otherwise intractable peptides with high purity. | |
| Pseudoproline Dipeptides | General difficult sequences | Improves acylation and deprotection kinetics, preventing aggregation. | |
| "Helping Hand" Strategy (e.g., DIM-Lysine) | Aggregation-prone peptide segments | Enables successful synthesis and purification of highly insoluble peptides.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
A1: this compound is a modified amino acid used in SPPS as part of a "helping hand" strategy.[3] The Fmoc group is a temporary protecting group for the alpha-amine. The key components are the DIM (1,3-dimethyl-2-imino-2,3-dihydro-1H-pyrimidin-4(5H)-one) moiety , which acts as a solubilizing group, and the pentynoyl linker , which allows for the attachment of additional solubilizing tags via click chemistry.[3][5] By incorporating this amino acid into a peptide sequence, the DIM group disrupts the intermolecular hydrogen bonds that lead to aggregation and the formation of secondary structures like β-sheets.
Q2: When should I consider using this compound in my peptide synthesis?
A2: You should consider using this reagent when you are synthesizing peptides known to be prone to aggregation. This includes sequences that are long, rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe), or have a high tendency to form β-sheets.[1] It is particularly useful for the synthesis of "difficult sequences" that have previously failed with standard SPPS protocols.
Q3: How do I incorporate this compound into my peptide sequence?
A3: this compound is incorporated into your peptide sequence using standard Fmoc-based SPPS protocols.[6] It is treated as a standard amino acid building block during the coupling step.
Q4: Can I attach an additional solubilizing tag to the pentynoyl group? If so, how?
A4: Yes, the pentynoyl group contains an alkyne functionality that can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3] You can react the peptide on the resin with an azide-containing solubilizing tag (e.g., a PEG-azide) to further enhance solubility.
Q5: How do I remove the DIM-based solubilizing tag after synthesis?
A5: The DIM-based tag is cleavable and can be removed from the lysine (B10760008) side chain after the peptide has been synthesized and purified. The cleavage is typically achieved by treating the peptide with a 1M solution of hydrazine (B178648) or hydroxylamine.[3]
Q6: Are there alternatives to using this compound for preventing aggregation?
A6: Yes, several other strategies can be employed to combat peptide aggregation. These include the use of pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, and the incorporation of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on other amino acid residues. Modifying synthesis conditions, such as using different solvents or elevated temperatures, can also be effective.[1][2]
Experimental Protocols
Protocol 1: Incorporation of this compound during SPPS
This protocol outlines the general steps for incorporating the modified amino acid into a peptide sequence using manual SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Click Chemistry for Attaching a Solubilizing Tag
This protocol describes a general procedure for attaching an azide-containing tag to the pentynoyl group of the incorporated lysine derivative.
-
Resin Preparation: After incorporating this compound and completing the peptide sequence, wash the resin-bound peptide with DMF.
-
Click Reaction Mixture: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, this may include:
-
Azide-containing solubilizing tag (e.g., PEG-azide, 5 eq.)
-
Copper(I) source (e.g., CuSO₄·5H₂O, 0.1 eq.)
-
Reducing agent (e.g., sodium ascorbate, 0.2 eq.)
-
Ligand (e.g., TBTA, 0.1 eq.)
-
Solvent: DMF/H₂O mixture.
-
-
Reaction: Add the click reaction mixture to the resin and agitate at room temperature for 12-24 hours.
-
Washing: Wash the resin extensively with DMF, water, and DCM to remove copper and other reagents.
Protocol 3: Cleavage of the DIM-based Solubilizing Tag
This protocol details the removal of the DIM-based tag from the purified peptide.
-
Peptide Dissolution: Dissolve the purified peptide containing the Lys(Pentynoyl-DIM) residue in an appropriate buffer.
-
Cleavage Solution: Prepare a 1M solution of hydrazine or hydroxylamine.
-
Cleavage Reaction: Add the cleavage solution to the peptide solution and incubate at room temperature. Monitor the reaction progress by HPLC.
-
Purification: Once the cleavage is complete, purify the native peptide using reverse-phase HPLC to remove the cleaved tag and any remaining starting material.
Visualizations
Caption: Workflow for the "Helping Hand" strategy using this compound.
Caption: Logical diagram of how this compound prevents peptide aggregation.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
troubleshooting side reactions with Fmoc-L-Lys(Pentynoyl-DIM)-OH
Welcome to the technical support center for Fmoc-L-Lys(Pentynoyl-DIM)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS) and subsequent modifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and challenges you may encounter during your experiments.
Section 1: Coupling Reactions
Q1: My coupling reaction with this compound is incomplete. What are the possible causes and solutions?
A1: Incomplete coupling is a common issue in SPPS. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.
-
Moisture: Ensure all solvents (especially DMF) and reagents are anhydrous. Moisture can hydrolyze activated esters and reduce coupling efficiency.
-
Reagent Quality: Use fresh, high-quality coupling reagents (e.g., HBTU, HATU, DIC) and bases (e.g., DIPEA, Collidine). Degradation of these reagents can lead to lower activation and coupling yields.
-
Steric Hindrance: The Pentynoyl-DIM group is bulky. If the N-terminus of the peptide-resin is sterically hindered by bulky preceding amino acids, coupling can be slow.
-
Solution: Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). You can also perform a double coupling, where the coupling step is repeated with a fresh solution of the activated amino acid.
-
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing access of the activated amino acid.
-
Solution: Use aggregation-disrupting solvents like NMP instead of or in a mixture with DMF. Incorporating a pseudo-proline dipeptide or using a more specialized resin (e.g., ChemMatrix®) can also help.
-
A positive Kaiser test (blue beads) after the coupling step confirms the presence of unreacted primary amines and thus an incomplete reaction.[1]
Q2: I am observing an unusual color (e.g., dark yellow, red, or purple) during the coupling step. Should I be concerned?
A2: Not necessarily. Color changes are common in Fmoc-SPPS and can arise from the formation of charge-transfer complexes between the coupling reagents and the Fmoc-amino acid.[1] However, a significant deviation from the usual light-yellow color could indicate an issue.
-
Reagent Purity: Impure or degraded solvents (like DMF breaking down to dimethylamine) or bases (older DIPEA can be yellow) can cause discoloration.[1]
-
Troubleshooting:
-
Use fresh, peptide-synthesis-grade solvents and reagents.
-
Perform a Kaiser test to ensure the coupling is complete, regardless of the color.[1] If the coupling is successful, the color change is likely benign.
-
Section 2: Stability and Side Reactions of the Pentynoyl-DIM Group
Q3: Is the Pentynoyl-DIM side chain stable to standard Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF)?
A3: The Pentynoyl-DIM group, which is structurally similar to the Dde protecting group, is designed to be stable to the mildly basic conditions of Fmoc deprotection. It is also stable to the strong acidic conditions used for final peptide cleavage from the resin (e.g., TFA-based cocktails).[2] This orthogonality is crucial for its function.
Q4: Can the terminal alkyne of the pentynoyl group undergo side reactions during SPPS?
A4: The terminal alkyne is a relatively non-reactive functional group under standard SPPS conditions. It is stable during both coupling and Fmoc deprotection cycles. Azides and alkynes generally do not require protecting groups during peptide synthesis.[3][4] However, care should be taken to avoid unintended reactions if catalysts or reagents that can react with alkynes are used for other purposes during the synthesis.
Section 3: Deprotection of the Pentynoyl-DIM Group
Q5: How do I selectively remove the Pentynoyl-DIM group from the lysine (B10760008) side chain on-resin?
A5: The Pentynoyl-DIM group can be selectively removed using a solution of hydrazine (B178648) or hydroxylamine (B1172632), which allows for site-specific modification of the lysine side chain while the peptide remains attached to the resin.[5]
-
Standard Method: A common method for removing similar Dde groups is treatment with 2% hydrazine monohydrate in DMF.[6] The reaction is typically fast (e.g., 3 treatments of 3 minutes each).[6]
-
Orthogonality to Fmoc: Standard hydrazine treatment will also remove the N-terminal Fmoc group.[6] If you need to keep the Fmoc group intact, you should first protect the N-terminus with a Boc group, or use an alternative deprotection cocktail such as hydroxylamine hydrochloride/imidazole in NMP, which has been shown to selectively remove Dde groups in the presence of Fmoc.[6][7]
Q6: What are the potential side reactions during hydrazine-mediated deprotection of the Pentynoyl-DIM group?
A6: While effective, hydrazine can cause side reactions if not used carefully.
-
Peptide Backbone Cleavage: Higher concentrations of hydrazine (>2%) can lead to cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[6]
-
Arginine Modification: Arginine (Arg) residues can be converted to Ornithine (Orn) in the presence of higher hydrazine concentrations.[6]
-
Dde Migration: In some cases with Dde-protected amino acids, migration of the protecting group from one amine to another has been observed, though this is less common with more hindered variants like ivDde.[6]
To mitigate these risks, it is crucial to use a low concentration of hydrazine (e.g., 2%) and short reaction times.
| Reagent | Concentration | Typical Conditions | Potential Side Reactions | Citation |
| Hydrazine Monohydrate | 2% in DMF | 3 x 3 min at room temperature | Removes Fmoc group. At >2%, may cleave at Gly or convert Arg to Orn. | [6] |
| Hydroxylamine HCl / Imidazole | 1.3:1 in NMP | Varies | Selectively removes Dde-type groups in the presence of Fmoc. | [6][7] |
Section 4: Cleavage and Purification
Q7: Which cleavage cocktail should I use for a peptide containing this compound?
A7: The choice of cleavage cocktail depends on the other amino acids in your peptide sequence, not on the Lys(Pentynoyl-DIM) residue itself, as it is stable to TFA.
| Cleavage Cocktail Composition | Target Residues | Citation |
| 95% TFA, 2.5% TIS, 2.5% H₂O | Standard peptides without sensitive residues. | |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K) | Peptides with multiple sensitive residues like Cys, Met, Trp, Tyr. | |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Reagent B) | Useful for trityl-based protecting groups, but does not prevent Met oxidation. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Q8: I am seeing a brown, insoluble pellet after cleavage and precipitation of my peptide. What could be the cause?
A8: This can be a common issue, especially with peptides modified for click chemistry.
-
Scavenger Byproducts: Scavengers used in the cleavage cocktail can sometimes lead to colored byproducts that co-precipitate with the peptide.
-
Copper Contamination: If you have already performed a CuAAC (copper-catalyzed) click reaction, residual copper can lead to colored impurities.
-
Purification: Improved purification methods, such as trituration (washing the crude peptide pellet with a solvent in which it is insoluble, like cold diethyl ether) or recrystallization, may be necessary before proceeding to HPLC.[8]
Key Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a standard manual cycle for coupling an Fmoc-amino acid.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines.[1] If the test is positive, repeat the coupling step (double coupling).
Protocol 2: On-Resin Deprotection of the Pentynoyl-DIM Group with Hydrazine
This protocol is for the selective removal of the side-chain protecting group. Note: This procedure will also remove the N-terminal Fmoc group.
-
Resin Preparation: After the final coupling step, wash the peptide-resin with DMF (3 times).
-
N-terminal Protection (Optional): If the N-terminal Fmoc group must be retained for subsequent steps, it should be removed and the free amine should be protected with a Boc group (using Boc-anhydride) prior to this protocol.
-
Hydrazine Treatment:
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin and agitate for 3 minutes. Drain.
-
Repeat the hydrazine treatment two more times.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group. The resin is now ready for side-chain modification (e.g., via click chemistry or acylation).
Visualizations
Diagram 1: Fmoc-SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Insoluble Peptide Synthesis with Fmoc-L-Lys(Pentynoyl-DIM)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-L-Lys(Pentynoyl-DIM)-OH to improve the yield of insoluble peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the synthesis of insoluble peptides?
A1: this compound is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) as part of a "helping hand" strategy to overcome the challenges of synthesizing aggregation-prone and insoluble peptides.[1] It features three key components:
-
Fmoc-L-Lysine: The standard protected amino acid backbone for incorporation into the peptide sequence.
-
Pentynoyl group: An alkyne functional group on the lysine (B10760008) side chain that serves as a handle for "click chemistry."[2][3]
-
DIM (Dimedone-based) linker: A cleavable linker that connects the pentynoyl group to the lysine. This linker is stable during peptide synthesis but can be selectively removed later using hydrazine (B178648) or hydroxylamine (B1172632).
The strategy involves synthesizing the challenging peptide sequence with the incorporated this compound. A highly soluble tag (e.g., polyethylene (B3416737) glycol (PEG) or a poly-lysine sequence) with a complementary azide (B81097) group is then attached to the pentynoyl handle via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][3] This dramatically increases the solubility of the entire peptide-resin complex, facilitating subsequent synthesis and purification steps. After successful synthesis, the solubilizing tag is removed by cleaving the DIM linker.
Q2: What are the main causes of peptide insolubility and aggregation during SPPS?
A2: Peptide aggregation during SPPS is a common issue, particularly for sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or those that can form strong intermolecular hydrogen bonds. This aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and truncated sequences. The formation of secondary structures, such as beta-sheets, on the resin further exacerbates this problem.
Q3: When should I consider using this compound in my peptide synthesis?
A3: You should consider using this reagent when you are synthesizing peptides that are:
-
Known to be hydrophobic and prone to aggregation.
-
Longer sequences (typically >15 amino acids) with a high content of aggregation-prone residues.
-
Have previously failed to synthesize in good yield due to solubility issues.
-
Intended for use in applications requiring high purity, where the removal of deletion sequences is critical.
Q4: How is the DIM linker cleaved to remove the solubilizing tag?
A4: The dimedone-based (DIM) linker is selectively cleaved under mild conditions using a solution of hydrazine or hydroxylamine in a suitable solvent like N,N-Dimethylformamide (DMF). A common method involves treating the peptide-resin with a solution of 2% hydrazine in DMF.[4] This cleavage is orthogonal to the standard TFA-based cleavage of the peptide from the resin and removal of most side-chain protecting groups.
Q5: Will the click chemistry reaction or the hydrazine cleavage affect other amino acids in my peptide?
A5: The CuAAC click chemistry reaction is highly specific for the reaction between the alkyne (pentynoyl group) and the azide on the solubilizing tag and is generally compatible with all standard protected amino acids.[2][3] Hydrazine cleavage of the DIM linker is also highly specific. However, prolonged exposure to hydrazine can potentially lead to side reactions, such as the deguanidination of Arginine or cleavage at sensitive peptide bonds (e.g., involving Glycine, Serine, or Asparagine).[5] Therefore, it is crucial to follow the recommended reaction times and conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the final peptide | 1. Incomplete coupling of this compound or subsequent amino acids. 2. Inefficient click chemistry reaction. 3. Incomplete cleavage of the DIM linker. 4. Loss of peptide during purification due to residual aggregation. | 1. Use a stronger coupling agent (e.g., HATU, HCTU) and extend the coupling time for the specialized amino acid and subsequent residues. Double coupling may be necessary. 2. Ensure all click chemistry reagents are fresh. Use a copper(I) source and a reducing agent like sodium ascorbate (B8700270). Degas all solutions to prevent oxidation of Cu(I). 3. Increase the hydrazine treatment time or perform multiple treatments. Ensure the resin is well-swollen in DMF. 4. Confirm complete removal of the solubilizing tag by mass spectrometry before final purification. |
| Incomplete click reaction | 1. Oxidation of the Cu(I) catalyst. 2. Steric hindrance around the pentynoyl group. 3. Poor quality of the azide-tagged solubilizing agent. | 1. Use a Cu(I) source directly (e.g., CuBr) or a Cu(II) source with a reducing agent (e.g., CuSO4 and sodium ascorbate). Degas all solvents with an inert gas (e.g., argon or nitrogen).[6] 2. Ensure the peptide sequence around the lysine residue does not sterically hinder access to the alkyne. 3. Verify the purity and integrity of the azide-functionalized solubilizing tag before use. |
| Side products observed after hydrazine cleavage | 1. Prolonged exposure to hydrazine. 2. Presence of residual TFA from previous steps. | 1. Optimize the cleavage time by performing small-scale test cleavages and analyzing the products by mass spectrometry. 2. Thoroughly wash the resin with a neutral solvent like DMF and a mild base (e.g., 5% DIPEA in DMF) before hydrazine treatment to neutralize any residual acid. |
| Difficulty dissolving the final peptide after cleavage | 1. Incomplete removal of the solubilizing tag. 2. The inherent insolubility of the native peptide sequence. | 1. Confirm complete cleavage of the DIM linker and removal of the tag by mass spectrometry. If incomplete, repeat the hydrazine treatment. 2. Use appropriate solvents for dissolving insoluble peptides, such as DMSO, DMF, or a mixture of trifluoroacetic acid and an organic solvent, followed by careful dilution into an aqueous buffer. |
Quantitative Data
| Synthesis Strategy | Crude Purity (%) |
| Standard SPPS (No Tag) | ~10% |
| With Cleavable Solubilizing Tag ("SynTag") | >70% |
Data adapted from a study on a similar "helping hand" strategy. The "SynTag" consists of a poly-arginine tag attached via a cleavable linker.
Experimental Protocols
Incorporation of this compound into the Peptide Sequence
This protocol assumes a standard automated or manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 equivalents), a coupling agent such as HCTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a ninhydrin (B49086) test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) to block any unreacted amino groups.
-
Continue SPPS: Proceed with the synthesis of the remainder of the peptide sequence by repeating the deprotection and coupling steps with the subsequent amino acids.
On-Resin Click Chemistry for Attachment of a Solubilizing Tag
This protocol describes the attachment of an azide-functionalized PEG tag (Azide-PEG) as the solubilizing agent.
-
Resin Preparation: After the full peptide sequence has been synthesized, wash the peptide-resin with DMF and then with dichloromethane (B109758) (DCM).
-
Swell in Reaction Solvent: Swell the resin in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Prepare Click Reagents:
-
Azide-PEG Solution: Dissolve Azide-PEG (5 equivalents relative to the resin loading) in the DMSO/water solvent mixture.
-
Copper(II) Sulfate (B86663) Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
Add the Azide-PEG solution to the swollen resin.
-
Add the sodium ascorbate solution (2.5 equivalents).
-
Add the copper(II) sulfate solution (1 equivalent).
-
Gently agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin thoroughly with water, DMF, and DCM to remove all traces of the click chemistry reagents.
Cleavage of the DIM Linker and Final Peptide Deprotection
-
DIM Linker Cleavage:
-
Wash the resin with DMF.
-
Prepare a solution of 2% (v/v) hydrazine in DMF.
-
Treat the resin with the hydrazine solution for 10-30 minutes at room temperature. Repeat this treatment 2-3 times.
-
Wash the resin extensively with DMF to remove the cleaved linker and byproducts.
-
-
Final Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: Workflow for synthesizing insoluble peptides using the "helping hand" strategy.
Caption: Logical relationship of the "helping hand" strategy in overcoming peptide insolubility.
References
Technical Support Center: Pentynoyl-DIM Tag Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the Pentynoyl-DIM tag.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the Pentynoyl-DIM tag?
A1: The Pentynoyl-DIM tag is a chemical modification used in solid-phase peptide synthesis (SPPS). It is formally known as N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)pent-4-yn-1-yl]-L-lysine. In this structure, "Pentynoyl" refers to the pent-4-yn-1-yl group, and "DIM" is an abbreviation for the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene) moiety, which acts as a protecting group for an amine.
Q2: What is the primary application of the Pentynoyl-DIM tag?
A2: The Pentynoyl-DIM tag is primarily used as a building block in SPPS.[1] It is incorporated into peptides, often to introduce a "helping hand" for the purification of highly insoluble peptides.[1] The tag can be subsequently removed to yield the native peptide.
Q3: What are the recommended reagents for the removal of the Pentynoyl-DIM tag?
A3: The recommended reagents for the cleavage of the Pentynoyl-DIM tag are a 1M solution of hydrazine (B178648) (N₂H₄) or hydroxylamine (B1172632) (NH₂OH).[1][2]
Q4: What is the underlying chemical mechanism for the removal of the Pentynoyl-DIM tag with hydrazine or hydroxylamine?
A4: The removal of the DIM group by hydrazine or hydroxylamine proceeds through a nucleophilic attack on the carbonyl groups of the cyclohexanedione ring. This leads to the cleavage of the enamine bond that links the DIM moiety to the pentynoyl linker, thereby liberating the primary amine on the lysine (B10760008) side chain.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the Pentynoyl-DIM tag.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Tag Removal | Insufficient reagent concentration or reaction time. | Ensure the concentration of hydrazine or hydroxylamine is at 1M. Increase the reaction time and monitor the reaction progress by an appropriate analytical method such as HPLC or mass spectrometry. |
| Steric hindrance around the tag. | Consider denaturing the peptide before cleavage to improve accessibility of the tag. This can be achieved by adding denaturants like urea (B33335) or guanidinium (B1211019) chloride to the cleavage buffer. Ensure these are compatible with your downstream applications. | |
| Low reaction temperature. | Perform the cleavage reaction at room temperature or slightly elevated temperatures (e.g., 37°C), if the peptide stability allows. | |
| Peptide Degradation | Harsh cleavage conditions. | If the peptide is sensitive to the standard 1M hydrazine/hydroxylamine treatment, try a lower concentration or a shorter reaction time. Optimization of the cleavage conditions is crucial. |
| Presence of other sensitive functional groups. | Analyze the peptide sequence for functional groups that might react with hydrazine or hydroxylamine. If present, alternative deprotection strategies or a different tagging approach might be necessary. | |
| Side Reactions | Non-specific reactions of hydrazine/hydroxylamine. | Ensure the pH of the reaction is controlled. Buffer the cleavage reaction to a pH between 7 and 8. Minimize exposure to light and oxygen if the peptide is susceptible to oxidation. |
Experimental Protocols
Protocol 1: Standard Removal of the Pentynoyl-DIM Tag
-
Preparation of Cleavage Solution: Prepare a fresh 1M solution of hydrazine monohydrate or hydroxylamine hydrochloride in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Peptide Solubilization: Dissolve the Pentynoyl-DIM tagged peptide in the chosen buffer to a final concentration of 1-5 mg/mL.
-
Cleavage Reaction: Add the 1M cleavage solution to the peptide solution. The final concentration of the cleavage reagent should be around 50-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The optimal time may vary depending on the specific peptide.
-
Monitoring: Monitor the reaction progress by reverse-phase HPLC or LC-MS to ensure complete cleavage.
-
Quenching and Purification: Once the reaction is complete, the excess cleavage reagent can be removed by dialysis, size-exclusion chromatography, or by quenching with a scavenger reagent like acetone (B3395972) followed by purification of the de-tagged peptide using standard chromatographic techniques.
Visualizations
Caption: Workflow for the chemical removal of the Pentynoyl-DIM tag.
Caption: A logical approach to troubleshooting tag removal issues.
References
minimizing racemization during Fmoc-L-Lys(Pentynoyl-DIM)-OH coupling
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers minimize racemization during the coupling of Fmoc-L-Lys(Pentynoyl-DIM)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern?
A1: Racemization is the conversion of a pure enantiomer (typically the L-form of an amino acid) into a mixture of both L- and D-enantiomers during the synthesis process.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making it a critical parameter to control.[1]
Q2: What are the primary mechanisms of racemization during the coupling step?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is less common but can be significant under strongly basic conditions.[1]
Q3: Are certain amino acids more prone to racemization?
Q4: How can I minimize racemization during the coupling of this compound?
A4: Minimizing racemization involves optimizing several factors in the coupling protocol:
-
Choice of Coupling Reagent and Additives: Use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial, especially when using carbodiimide-based coupling reagents like DIC.[2][3][4] These additives form active esters that are less prone to racemization.[3] For particularly difficult couplings, consider using phosphonium (B103445) or aminium/uronium salt-based reagents like HBTU, HATU, or COMU in combination with an additive.[4][5]
-
Base Selection: The choice of base and its concentration can significantly impact racemization. Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[1][4] It is also recommended to use the minimum necessary amount of base.
-
Temperature Control: Perform the coupling reaction at a controlled temperature, typically room temperature. Elevated temperatures, sometimes used to drive difficult couplings, can increase the rate of racemization.[6] For sensitive amino acids, lowering the coupling temperature may be beneficial.[6]
-
Solvent Choice: The polarity of the solvent can influence racemization.[1] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, for problematic couplings, exploring alternative solvents may be necessary.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Inappropriate coupling conditions. | 1. Review your coupling cocktail: Ensure an additive like HOBt, HOAt, or Oxyma is being used, especially with carbodiimide (B86325) reagents (e.g., DIC).[2][3][4] 2. Change your coupling reagent: Consider switching to a modern phosphonium or aminium/uronium reagent such as HCTU, HATU, or COMU, which are known for high coupling efficiency and reduced racemization.[4][5] 3. Optimize the base: Switch to a weaker, more sterically hindered base like sym-collidine.[1][6] Ensure you are not using an excess of base.[4] |
| Elevated reaction temperature. | Maintain a constant, controlled temperature (e.g., 25°C). Avoid heating unless absolutely necessary and validated to not increase racemization. For sensitive couplings, consider performing the reaction at a lower temperature (e.g., 0°C).[6] | |
| Prolonged activation time. | Minimize the pre-activation time of the amino acid before adding it to the resin. Ideally, perform the activation in situ or add the pre-activated amino acid to the resin immediately. | |
| Incomplete coupling requiring longer reaction times or higher temperatures. | Steric hindrance or aggregation. | 1. Increase coupling time at room temperature: Before increasing the temperature, try extending the reaction time. 2. Change the solvent: If peptide aggregation is suspected, switching from DMF to NMP or adding a small amount of DMSO might help.[2] 3. Use a more potent coupling reagent: Reagents like HATU or COMU are known to be effective for difficult couplings.[4][5] |
Experimental Protocols
Standard Protocol for Minimized Racemization Coupling
This protocol is a general guideline and may require optimization for your specific sequence and synthesis scale.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) twice (e.g., 1 x 5 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (e.g., 3-5 equivalents relative to resin loading), a coupling additive such as HOBt or Oxyma (e.g., 3-5 equivalents), and a coupling reagent like DIC (e.g., 3-5 equivalents) in DMF.
-
Alternatively, use a pre-formulated aminium/uronium salt like HBTU or HATU (e.g., 3-5 equivalents) with an additive and a base.
-
Add the activation mixture to the washed resin.
-
Add a hindered base such as DIPEA (e.g., 6-10 equivalents) to the reaction mixture.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) and then with DCM (e.g., 3 times) before proceeding to the next deprotection step.
Analytical Method for Racemization Detection
The most common method for quantifying the level of racemization is through chiral amino acid analysis after peptide hydrolysis.
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chromatographic Separation: Analyze the derivatized amino acids by reverse-phase HPLC. The different diastereomers of the derivatized amino acids can be separated and quantified.
-
Mass Spectrometry: Tandem mass spectrometry can also be employed, sometimes in combination with isotopic labeling, to identify racemized residues.[7]
-
Capillary Electrophoresis: This technique can also be used to separate the optical isomers of a peptide without the need for hydrolysis.[8]
Visualizing the Path to Minimized Racemization
The following diagram illustrates the key decision points and factors to consider for minimizing racemization during the coupling of this compound.
Caption: Workflow for minimizing racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-L-Lys(Pentynoyl-DIM)-OH in Automated Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-L-Lys(Pentynoyl-DIM)-OH in automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemically modified amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Its key features include:
-
Fmoc Group: An N-terminal protecting group that is stable under coupling conditions and readily removed by a mild base, typically piperidine (B6355638), making it compatible with standard Fmoc-based automated synthesis protocols.
-
Lysine (B10760008) Backbone: Provides a standard amino acid scaffold for incorporation into a peptide chain.
-
Pentynoyl-DIM Side Chain: A side chain modification on the epsilon-amino group of lysine containing two key functionalities:
-
Pentynoyl Group: While the search results refer to a "Pentynoyl-DIM" group, a more common related structure involves an azide (B81097) for click chemistry. The pentynoyl group itself would contain an alkyne, also for click chemistry. Assuming the "Pentynoyl" part implies a clickable functionality, this allows for the site-specific attachment of molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other bioactive moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Dimethylmaleoyl (DIM) Group: The DIM group is a protecting group that can be selectively removed under specific conditions, often using hydrazine (B178648). This is particularly useful in strategies like the "helping hand" approach to improve the solubility and purification of highly insoluble peptides.[1]
-
Its primary application is in the synthesis of complex peptides and bioconjugates where site-specific modification is required.
Q2: Is this compound compatible with standard automated peptide synthesizers?
Yes, this compound is designed for use in automated peptide synthesizers that employ Fmoc-based chemistry. The Fmoc protecting group and the amino acid backbone are fully compatible with standard synthesis cycles. However, due to the bulky and modified nature of the side chain, special considerations for solubility and coupling efficiency are recommended.
Q3: What solvents are recommended for dissolving this compound?
Standard solvents for Fmoc-amino acids in automated peptide synthesis are recommended. However, due to the bulky and hydrophobic nature of the Pentynoyl-DIM side chain, solubility might be a concern.
| Solvent | Recommendation |
| N,N-Dimethylformamide (DMF) | The most common solvent for SPPS. Ensure high purity (amine-free) to prevent premature Fmoc deprotection.[2] |
| N-Methyl-2-pyrrolidone (NMP) | A good alternative to DMF, often with better solvating properties for complex peptides and modified amino acids.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Can be used as a co-solvent (e.g., in a 1:1 ratio with DMF or NMP) to enhance the solubility of difficult-to-dissolve amino acids. |
Recommendation: It is advisable to perform a small-scale solubility test before loading the amino acid solution onto the synthesizer. If solubility issues persist, gentle heating or sonication may be employed to aid dissolution. For automated synthesizers, ensuring complete dissolution is critical to prevent clogging of lines and valves.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your experiments.
Issue 1: Incomplete Coupling or Low Coupling Efficiency
Symptoms:
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion of the Lys(Pentynoyl-DIM) residue.
-
A positive Kaiser test (blue beads) after the coupling step indicates unreacted free amines on the resin.
Possible Causes:
-
Steric Hindrance: The bulky Pentynoyl-DIM side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[4]
-
Poor Solubility: The amino acid may not be fully dissolved in the synthesis solvent, leading to a lower effective concentration.
-
Aggregation: The growing peptide chain may aggregate on the resin, limiting access for the incoming amino acid.
Solutions:
| Solution | Description |
| Double Coupling | Program the synthesizer to perform two consecutive coupling cycles for the this compound residue. |
| Extended Coupling Time | Increase the coupling reaction time to allow for the slower reaction of the bulky amino acid. |
| Use a Stronger Activating Agent | Consider using a more potent activating agent such as HATU or HCTU. |
| Optimize Solvent Mixture | Use a solvent mixture known to reduce aggregation, such as NMP or a DMF/DMSO mixture.[3] |
| In-situ Neutralization | Employing in-situ neutralization protocols can sometimes improve coupling efficiency. |
Issue 2: Side Reactions During Synthesis
Symptoms:
-
Mass spectrometry reveals unexpected modifications to the peptide.
Possible Causes:
-
Azide Group Instability (if present): While generally stable, the azide functionality can be sensitive to certain reagents.
-
Premature Cleavage of the DIM Group: The DIM group may not be completely stable to the repeated piperidine treatments for Fmoc deprotection over a long synthesis.
Solutions:
| Solution | Description |
| Minimize Piperidine Exposure | Use shorter deprotection times for the Fmoc group if compatible with complete removal. |
| Use High-Purity Reagents | Ensure all solvents and reagents are of high quality to avoid unintended side reactions. |
Issue 3: Difficulty in Cleaving the Pentynoyl-DIM Tag
Symptoms:
-
After treatment with the cleavage reagent (e.g., hydrazine), the desired modification of the lysine side chain is not observed or is incomplete.
Possible Causes:
-
Incomplete Reaction: The cleavage reaction may not have gone to completion.
-
Steric Hindrance: The peptide structure may be sterically hindering access to the DIM group.
-
Aggregation: The peptide may have aggregated, preventing efficient reaction.
Solutions:
| Solution | Description |
| Optimize Cleavage Conditions | Increase the reaction time or the concentration of the cleavage reagent. |
| Use a Denaturing Co-solvent | Perform the cleavage in a solvent mixture that can disrupt secondary structures and reduce aggregation. |
| Ensure Proper Resin Swelling | The resin must be adequately swelled in an appropriate solvent before adding the cleavage cocktail. |
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This protocol provides a general guideline for incorporating this compound using an automated peptide synthesizer.
-
Dissolution:
-
Prepare a solution of this compound in high-purity DMF or NMP at the concentration recommended by the synthesizer manufacturer (typically 0.2 to 0.5 M).
-
If solubility is an issue, consider using a DMF/DMSO co-solvent or gently warming the solution. Ensure the amino acid is fully dissolved before placing the vial on the synthesizer.
-
-
Synthesizer Programming:
-
For the cycle corresponding to the incorporation of this compound, program the synthesizer to perform a double coupling .
-
Use a standard coupling activator such as HBTU/HOBt or HATU.
-
Maintain standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).
-
-
Post-Coupling Check:
-
If possible, perform a Kaiser test on a small sample of the resin after the coupling cycle to ensure a negative result (no free amines).
-
Protocol 2: On-Resin Cleavage of the DIM Protecting Group
This protocol describes the removal of the Dimethylmaleoyl (DIM) group from the lysine side chain while the peptide is still attached to the resin.
-
Resin Preparation:
-
After completion of the peptide synthesis, wash the peptidyl-resin thoroughly with DMF (3 x 5 resin volumes) followed by DCM (3 x 5 resin volumes).
-
-
Cleavage Cocktail:
-
Prepare a solution of 2% hydrazine hydrate (B1144303) in DMF.[5]
-
-
Cleavage Reaction:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and add the 2% hydrazine/DMF solution to the resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours.
-
-
Washing:
-
Drain the cleavage solution and wash the resin extensively with DMF (5 x 5 resin volumes) to remove all traces of hydrazine and the cleaved protecting group.
-
Wash with DCM (3 x 5 resin volumes) and dry the resin under vacuum.
-
The peptide is now ready for subsequent side-chain modification via the newly deprotected amine or for final cleavage from the resin.
Visualizations
Caption: Automated SPPS workflow for incorporating this compound.
Caption: Troubleshooting logic for incomplete coupling of bulky amino acids.
References
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Peptides: Fmoc-L-Lys(Pentynoyl-DIM)-OH and Established Quantitative Proteomics Techniques
For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice of methodology is critical for generating robust and reliable data. This guide provides a detailed comparison of the mass spectrometric analysis of peptides containing the novel clickable amino acid, Fmoc-L-Lys(Pentynoyl-DIM)-OH , with established quantitative proteomics techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , isobaric tagging (iTRAQ/TMT) , and stable isotope dimethyl labeling .
Introduction to this compound
This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Its key feature is the pentynoyl group, which contains an alkyne functional group. This alkyne serves as a "click chemistry" handle, allowing for the covalent attachment of various molecules, such as affinity tags or fluorescent probes, to the peptide after synthesis. The "DIM" component refers to a dimethylated amine, which can be leveraged for quantification strategies in mass spectrometry, similar to stable isotope dimethyl labeling.
While specific public domain data on the detailed mass spectrometric fragmentation of peptides containing the intact this compound modification is limited, its behavior can be inferred from the analysis of its constituent parts and general principles of peptide fragmentation. The primary application of this amino acid is to enable post-synthesis modification and potential quantification.
Comparison of Quantitative Proteomics Strategies
The performance of a click chemistry-based approach using this compound can be benchmarked against well-established methods for quantitative proteomics. The following tables provide a comprehensive comparison of their key features, performance metrics, and experimental workflows.
Table 1: Comparison of Key Features and Performance
| Feature | Click Chemistry with this compound | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | Stable Isotope Dimethyl Labeling |
| Principle | Post-synthesis chemical labeling via click reaction. Quantification based on dimethyl tag signal. | Metabolic labeling with stable isotope-containing amino acids. | Chemical labeling of peptides with isobaric tags. | Chemical labeling of peptide N-termini and lysine (B10760008) side chains. |
| Multiplexing | Dependent on the attached tag; can be multiplexed with isotopic versions of the tag. | Typically 2-plex or 3-plex.[1] | High (up to 18-plex with TMTpro).[2] | 2-plex or 3-plex.[3] |
| Quantification Level | MS1 or MS2, depending on the tag design. | MS1.[4] | MS2 (reporter ions).[5][6] | MS1.[7][8] |
| Accuracy & Precision | Potentially high, but limited published data. | Very high, as samples are mixed early in the workflow.[9] | Good, but can be affected by ratio compression.[2] | Good, and cost-effective.[7] |
| Applicability | Any peptide synthesized with the modified amino acid. | Proliferating cells in culture.[2] | Virtually any protein/peptide sample.[5] | Virtually any protein/peptide sample.[10] |
| Cost | Reagent-dependent. | Can be expensive due to labeled media and long culture times. | Reagents are relatively expensive.[11] | Very cost-effective.[10] |
| Sample Preparation | Requires solid-phase peptide synthesis with the modified amino acid. | Requires cell culture with specialized media for several passages.[1] | Multi-step chemical labeling post-digestion.[5] | Relatively simple and fast chemical labeling.[3] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the compared techniques, along with workflow diagrams generated using the DOT language.
This compound Click Chemistry Workflow
The workflow for using this compound involves peptide synthesis, click chemistry modification, and subsequent mass spectrometry analysis.
Experimental Protocol:
-
Peptide Synthesis: Synthesize the peptide of interest using standard Fmoc-based solid-phase peptide synthesis, incorporating this compound at the desired position.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Click Reaction:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add the azide-containing molecule of interest (e.g., an affinity tag or a fluorescent probe with an azide (B81097) group).
-
Add the copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Allow the reaction to proceed at room temperature.
-
-
Purification: Purify the click-modified peptide using RP-HPLC to remove excess reagents.
-
Mass Spectrometry Analysis:
-
Analyze the purified peptide by LC-MS/MS.
-
For quantification, compare the signal intensities of the dimethyl-labeled peptides between different samples at the MS1 level.
-
The fragmentation pattern in MS2 will be used for sequence identification. The pentynoyl-DIM-lysine modification is expected to produce characteristic fragment ions.
-
SILAC Workflow
SILAC is a metabolic labeling technique that provides high accuracy for quantitative proteomics in cell culture models.[12]
Experimental Protocol:
-
Cell Culture: Grow two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), and the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).[1]
-
Metabolic Labeling: Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
-
Cell Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
-
iTRAQ/TMT Workflow
iTRAQ and TMT are isobaric tagging methods that allow for multiplexed quantitative proteomics.[2][5]
Experimental Protocol:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMT10plex reagents).[13]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional): For complex samples, fractionate the pooled peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture (or each fraction) by LC-MS/MS.
-
In the MS1 scan, all isotopically labeled peptides appear as a single peak.
-
During MS/MS fragmentation, the isobaric tags release reporter ions of different masses.
-
Quantify the relative abundance of the peptide across the different samples by comparing the intensities of the reporter ions in the MS2 spectrum.[5][6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the NMR Characterization of Fmoc-L-Lys(Pentynoyl-DIM)-OH Modified Peptides and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides modified with Fmoc-L-Lys(Pentynoyl-DIM)-OH and its alternatives. Due to the limited publicly available data for the exact "DIM" moiety, this guide will focus on the core structure, Fmoc-L-Lys(Pentynoyl)-OH, and compare it with other widely used reagents for peptide modification, namely Fmoc-L-Lys(Azido)-OH for copper-catalyzed click chemistry and a DBCO (Dibenzocyclooctyne) derivative for copper-free click chemistry.
Performance Comparison: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key modifying reagents. The data for Fmoc-L-Lys(Pentynoyl)-OH is predicted based on the known spectral data of its constituent parts: Fmoc-L-Lysine and 4-pentynoic acid.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Functional Group | Fmoc-L-Lys(Pentynoyl)-OH (Predicted) | Fmoc-L-Lys(Azido)-OH | DBCO-NHS Ester |
| Fmoc Group | |||
| Aromatic Protons | 7.8-7.9 (d, 2H), 7.6-7.7 (t, 2H), 7.3-7.5 (m, 4H) | 7.76 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)[1] | 7.2-7.8 (m, 8H) |
| CH (Fmoc) | ~4.2 (t, 1H) | 4.22 (t, 1H)[1] | - |
| CH₂ (Fmoc) | ~4.4 (d, 2H) | 4.43 (d, 2H)[1] | - |
| Lysine (B10760008) Backbone | |||
| α-CH | ~4.0-4.2 (m, 1H) | ~4.5 (br s, 1H) | - |
| β, γ, δ-CH₂ | ~1.3-1.9 (m, 6H) | ~1.3-2.0 (m, 6H) | - |
| ε-CH₂ | ~3.1-3.2 (q, 2H) | 3.27 (t, 2H)[1] | - |
| Modifying Group | |||
| Pentynoyl CH₂ | ~2.5-2.6 (m, 2H), ~2.4-2.5 (m, 2H)[2] | - | - |
| Pentynoyl CH (alkyne) | ~1.9-2.0 (t, 1H)[2] | - | - |
| Azide CH₂ | - | 3.27 (t, 2H)[1] | - |
| DBCO Protons | - | - | 2.0-5.2 (m, aliphatic), 7.2-7.8 (m, aromatic) |
| NHS Ester Protons | - | - | ~2.9 (s, 4H) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Functional Group | Fmoc-L-Lys(Pentynoyl)-OH (Predicted) | Fmoc-L-Lys(Azido)-OH (Predicted) | DBCO-NHS Ester (Predicted) |
| Fmoc Group | |||
| Aromatic Carbons | ~120-144 | ~120-144 | ~114-151 |
| CH (Fmoc) | ~47 | ~47 | - |
| CH₂ (Fmoc) | ~67 | ~67 | - |
| Carbonyl (Fmoc) | ~156 | ~156 | - |
| Lysine Backbone | |||
| α-CH | ~54 | ~54 | - |
| β, γ, δ-CH₂ | ~23, ~29, ~32 | ~23, ~29, ~32 | - |
| ε-CH₂ | ~39 | ~51 | - |
| Carboxyl | ~175 | ~175 | - |
| Modifying Group | |||
| Pentynoyl Carbonyl | ~172 | - | - |
| Pentynoyl CH₂ | ~33, ~14[1] | - | - |
| Pentynoyl Alkyne | ~82, ~70[1] | - | - |
| DBCO Alkyne | - | - | ~108, ~115 |
| DBCO Aromatic/Aliphatic | - | - | ~21-56 (aliphatic), ~122-151 (aromatic) |
| NHS Ester Carbonyl | - | - | ~169 |
| NHS Ester CH₂ | - | - | ~26 |
Experimental Protocols
Synthesis of Fmoc-L-Lys(Pentynoyl)-OH
This protocol describes a general method for the acylation of the lysine side chain.
-
Dissolution: Dissolve Fmoc-L-Lys-OH in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Activation: Activate 4-pentynoic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
-
Coupling: Add the activated 4-pentynoic acid solution to the Fmoc-L-Lys-OH solution. The reaction is typically carried out at room temperature and stirred for several hours to overnight.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica (B1680970) gel to yield the final product.
Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the general steps for incorporating a modified lysine residue into a peptide sequence using Fmoc-based SPPS.[3][4][5]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine (B6355638) in DMF solution.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Incorporation of Modified Lysine: To incorporate the modified lysine, use the pre-synthesized Fmoc-L-Lys(Pentynoyl)-OH (or alternative) and follow the standard amino acid coupling protocol.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is synthesized.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Characterization of the Modified Peptide
This protocol provides a general guideline for acquiring and analyzing NMR spectra of a modified peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture) to a concentration of 1-5 mM.[6] Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals. Key regions to analyze include the aromatic region for the Fmoc group, the amide region for the peptide backbone, and the aliphatic region for the amino acid side chains and the modifying group.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum to observe the carbon signals. This provides complementary information to the ¹H spectrum, particularly for the carbonyl and quaternary carbons.
-
2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons in the lysine and pentynoyl side chains.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. This can help to identify all the protons belonging to a specific amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for connecting different functional groups and confirming the overall structure.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all the signals to their respective atoms in the modified peptide.
Visualizations
The following diagrams illustrate the workflow for synthesizing and characterizing a modified peptide, as well as the conceptual pathway of peptide modification.
Caption: Experimental workflow for synthesis and NMR characterization.
Caption: Conceptual pathway for peptide modification and analysis.
References
A Researcher's Guide to Quantifying Peptides Synthesized with Fmoc-L-Lys(Pentynoyl-DIM)-OH
For researchers, scientists, and drug development professionals, the precise quantification of synthesized peptides is paramount for reliable and reproducible experimental outcomes. The unnatural amino acid Fmoc-L-Lys(Pentynoyl-DIM)-OH provides a unique toolkit for peptide synthesis, purification, and subsequent analysis. This guide offers an objective comparison of two primary methodologies for quantifying peptides incorporating this amino acid: a fluorescence-based approach leveraging the pentynoyl group via click chemistry, and a label-free mass spectrometry-based approach. We provide a detailed examination of their respective principles, performance characteristics, and experimental protocols to empower researchers in selecting the optimal method for their specific needs.
Introduction to this compound
This compound is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS). It incorporates two key functional groups on the lysine (B10760008) side chain: a pentynoyl group and a DIM (2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid) moiety.
-
Pentynoyl Group: This terminal alkyne serves as a handle for bioorthogonal click chemistry. Specifically, it can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule. This allows for the attachment of various tags, including fluorophores for quantification.
-
DIM (Meldrum's acid derivative) Moiety: The DIM group is primarily employed as a "helping hand" in the purification of hydrophobic or otherwise insoluble peptides. Its acidic nature can improve the solubility and chromatographic behavior of the peptide during purification. While not directly used for quantification in the methods discussed here, its presence is a key feature of the synthesis and purification process.
Peptide Quantification Methodologies: A Head-to-Head Comparison
The quantification of peptides synthesized with this compound can be approached in several ways. Here, we focus on two prominent methods: one that specifically utilizes the pentynoyl group and another that provides a general, label-free assessment.
Method 1: Click Chemistry-Mediated Fluorescence Quantification
This method takes advantage of the terminal alkyne of the pentynoyl group. The peptide is reacted with a fluorescent molecule that has an azide (B81097) group. The resulting triazole linkage covalently attaches the fluorophore to the peptide. The fluorescence intensity of the labeled peptide is then measured, which is directly proportional to the peptide concentration.
Method 2: Label-Free Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Label-free LC-MS/MS is a powerful and widely used technique for identifying and quantifying peptides in a complex mixture without the need for isotopic labeling. Quantification is typically achieved by measuring the signal intensity or the area under the curve of the peptide's peak in the mass spectrometer.
Performance Comparison
The choice between fluorescence-based and mass spectrometry-based quantification depends on several factors, including the required sensitivity, throughput, available equipment, and the complexity of the sample.
| Feature | Click Chemistry-Mediated Fluorescence | Label-Free LC-MS/MS |
| Principle | Covalent attachment of a fluorophore to the pentynoyl group via click chemistry, followed by fluorescence measurement. | Separation of peptides by liquid chromatography and quantification based on the mass-to-charge ratio and intensity of the peptide ions in the mass spectrometer. |
| Specificity | Highly specific to the alkyne-tagged peptide. | Can quantify all detectable peptides in a sample, but requires careful data analysis to distinguish the peptide of interest. |
| Sensitivity | High, dependent on the quantum yield of the fluorophore. | High, capable of detecting peptides in the low femtomole range. |
| Dynamic Range | Typically 3-4 orders of magnitude. | Typically 4-5 orders of magnitude. |
| Throughput | High, suitable for plate-based assays. | Lower, as each sample is run sequentially. |
| Equipment | Fluorescence plate reader or spectrophotometer. | Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Sample Complexity | Best for purified or semi-purified peptide samples. | Can be used for complex mixtures, such as cell lysates, but requires more extensive sample preparation and data analysis. |
| Cost | Generally lower cost for instrumentation and reagents. | Higher initial instrument cost and ongoing maintenance. |
| Data Analysis | Relatively straightforward, based on a standard curve. | More complex, requiring specialized software for peak integration, alignment, and statistical analysis. |
Experimental Protocols
Protocol 1: Click Chemistry-Mediated Fluorescence Quantification
This protocol outlines the general steps for labeling an alkyne-containing peptide with a fluorescent azide and subsequent quantification.
Materials:
-
Alkyne-modified peptide
-
Fluorescent azide probe (e.g., an azide derivative of a bright, photostable dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS)
-
Black microplate (for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in a suitable solvent (e.g., water, DMF, or DMSO) to a known concentration (e.g., 1 mM).
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide (final concentration 10-100 µM)
-
PBS buffer
-
Fluorescent azide (1.5 to 2-fold molar excess over the peptide)
-
THPTA (final concentration 1 mM)
-
CuSO₄ (final concentration 0.1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification (Optional but Recommended):
-
To remove unreacted fluorescent azide, the labeled peptide can be purified using a desalting column or by HPLC. This step is crucial for reducing background fluorescence and improving accuracy.
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of the fluorescently labeled peptide or the free fluorescent dye.
-
Dilute the labeled peptide sample to fall within the linear range of the standard curve.
-
Transfer the standards and samples to a black microplate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the concentration of the peptide sample based on the standard curve.
-
Protocol 2: Label-Free Quantification by LC-MS/MS
This protocol provides a general workflow for the label-free quantification of a peptide in a complex mixture.
Materials:
-
Peptide sample
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
-
LC column (e.g., C18)
-
Liquid chromatography system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
For complex samples (e.g., cell lysates), perform protein extraction and enzymatic digestion (e.g., with trypsin) to generate peptides.
-
For purified or synthesized peptides, dissolve the sample in a solvent compatible with the LC system.
-
Perform a desalting and cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC system.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 scans (for quantification) and MS/MS scans (for peptide identification).
-
-
Data Analysis:
-
Use a specialized software package (e.g., MaxQuant, Skyline, Proteome Discoverer) to process the raw LC-MS/MS data.
-
The software will perform the following key steps:
-
Peptide Identification: Search the MS/MS spectra against a protein sequence database to identify the peptides in the sample.
-
Peak Detection and Integration: Identify and integrate the area of the peptide peaks in the MS1 scans across different runs.
-
Alignment: Align the retention times of the peptides across multiple runs to ensure accurate comparison.
-
Normalization: Normalize the peptide intensities to account for variations in sample loading and instrument performance.
-
Quantification: Calculate the relative or absolute abundance of the peptide of interest.
-
-
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental processes and a potential application of these quantified peptides, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Peptide Quantification
Caption: Workflow for synthesis and quantification of peptides containing this compound.
G-Protein Coupled Receptor (GPCR) Signaling Cascade
Peptides are common ligands for GPCRs. A peptide synthesized with a quantifiable tag could be used to study receptor binding and downstream signaling.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
Both click chemistry-mediated fluorescence and label-free LC-MS/MS offer robust and sensitive methods for quantifying peptides synthesized with this compound. The fluorescence-based method is a high-throughput and cost-effective option, particularly for purified samples, that leverages the unique pentynoyl group. In contrast, label-free LC-MS/MS provides comprehensive quantification of all detectable peptides within a sample, making it suitable for more complex biological matrices, albeit with higher equipment and data analysis demands. The selection of the most appropriate method will ultimately depend on the specific experimental goals, sample type, and available resources. By understanding the principles and performance characteristics of each technique, researchers can confidently choose the best approach to obtain accurate and reliable quantification of their peptides of interest.
A Comparative Guide: Fmoc-L-Lys(Pentynoyl-DIM)-OH versus PEGylation for Enhancing Peptide Solubility
For Researchers, Scientists, and Drug Development Professionals
The limited aqueous solubility of therapeutic peptides presents a significant hurdle in their development, impacting formulation, delivery, and bioavailability. Two prominent strategies to overcome this challenge are the covalent attachment of polyethylene (B3416737) glycol (PEG), known as PEGylation, and the use of removable solubilizing tags, exemplified by the "helping hand" strategy utilizing building blocks like Fmoc-L-Lys(Pentynoyl-DIM)-OH. This guide provides an objective comparison of these two methodologies, supported by representative data and detailed experimental protocols to aid researchers in selecting the optimal approach for their specific peptide candidates.
At a Glance: Key Differences and Applications
| Feature | This compound ("Helping Hand") | PEGylation |
| Strategy | Transient attachment of a solubilizing tag | Permanent covalent attachment of PEG chains |
| Primary Application | Facilitates synthesis, purification, and handling of insoluble peptides | Improves pharmacokinetic and pharmacodynamic properties of the final drug product |
| Effect on Final Product | The solubilizing tag is removed to yield the native peptide | The PEG chain remains on the therapeutic molecule |
| Impact on Bioactivity | No impact on the final native peptide's bioactivity | Can sometimes hinder receptor binding due to steric hindrance |
| Impact on Half-life | No direct impact on the final peptide's half-life | Significantly increases the hydrodynamic radius, prolonging circulation half-life[1][2] |
Mechanism of Action: A Conceptual Overview
This compound: The "Helping Hand" Approach
This compound is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).[3][4] It incorporates a lysine (B10760008) residue with a side chain modified with a pentynoyl group and a cleavable DIM (dimedone-based) linker. This allows for the subsequent attachment of a highly soluble peptide sequence (the "helping hand") via click chemistry to the pentynoyl group. This appended soluble tag renders the entire peptide conjugate soluble, easing its synthesis, purification, and handling.[5][6][7] Once the desired full-length peptide is obtained, the "helping hand" is cleaved off using a mild treatment with hydrazine (B178648) or hydroxylamine, regenerating the native peptide.[3][4]
PEGylation: A Permanent Modification
PEGylation involves the covalent attachment of one or more polyethylene glycol (PEG) chains to a peptide or protein.[1][8] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[2] The attachment of PEG increases the hydrodynamic volume of the peptide, which shields it from proteolytic enzymes and reduces renal clearance, thereby extending its circulating half-life.[1][2] The hydrophilic nature of the PEG chains also creates a hydration shell around the peptide, significantly enhancing its aqueous solubility and preventing aggregation.[1][8][9][10]
Quantitative Comparison of Solubility Enhancement
The following table presents representative data on the solubility of a model hydrophobic peptide before and after modification with a "helping hand" tag and PEGylation.
| Peptide | Modification | Solubility in PBS (pH 7.4) | Fold Increase in Solubility |
| Model Peptide (Unmodified) | None | < 0.1 mg/mL | - |
| Model Peptide + Helping Hand | Lys(P-DIM)-(Arg)₆ | > 5.0 mg/mL | > 50-fold |
| Model Peptide-PEG | 20 kDa mPEG | ~ 2.5 mg/mL | ~ 25-fold |
Note: These are representative values and the actual solubility enhancement will depend on the specific peptide sequence, the nature of the "helping hand" tag, and the size and type of the PEG polymer used.
Experimental Protocols
Protocol 1: Solubility Assessment of Peptides
This protocol describes a general method for determining the aqueous solubility of peptides using UV-Vis spectroscopy.
Materials:
-
Lyophilized peptide (unmodified, "helping hand"-modified, or PEGylated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in DMSO at a high concentration (e.g., 10 mg/mL).
-
Create a series of dilutions of the stock solution in PBS in microcentrifuge tubes to achieve a range of final peptide concentrations (e.g., from 0.05 mg/mL to 5 mg/mL). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Incubate the samples at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved peptide.
-
Carefully transfer the supernatant to a UV-transparent plate or cuvette.
-
Measure the absorbance of the supernatant at a wavelength corresponding to the peptide's absorbance maximum (typically 280 nm for peptides containing Trp or Tyr residues).
-
Generate a standard curve using known concentrations of the fully dissolved peptide in a suitable solvent to determine the concentration of the dissolved peptide in the supernatant.
-
The highest concentration at which the peptide remains fully dissolved is considered its solubility under these conditions.
Protocol 2: On-Resin Attachment of a "Helping Hand" Solubilizing Tag
This protocol outlines the general steps for incorporating this compound and attaching a solubilizing peptide tag during SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink amide resin (or other suitable solid support)
-
SPPS reagents (coupling agents like HBTU/DIPEA, deprotection solution like piperidine (B6355638) in DMF)
-
Azide-modified solubilizing peptide (e.g., Azide-(Arg)₆)
-
Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) for CuAAC click chemistry
-
Solvents (DMF, DCM)
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS to synthesize the peptide sequence up to the desired position for modification.
-
Couple this compound using standard coupling conditions.
-
Continue with SPPS to complete the synthesis of the main peptide chain.
-
After final Fmoc deprotection, perform the on-resin click chemistry reaction by adding the azide-modified solubilizing peptide and the copper(I) catalyst.
-
Allow the reaction to proceed until completion.
-
Wash the resin thoroughly to remove excess reagents.
-
Cleave the peptide-conjugate from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
Protocol 3: Cleavage of the "Helping Hand" Tag
Materials:
-
Purified peptide-"helping hand" conjugate
-
Hydrazine hydrate (B1144303) solution (e.g., 1 M in a suitable buffer, pH ~7.5)
-
HPLC system for purification
Procedure:
-
Dissolve the purified peptide-"helping hand" conjugate in the hydrazine solution.
-
Incubate the reaction at room temperature, monitoring the progress by HPLC.
-
Once the cleavage is complete, purify the native peptide using reverse-phase HPLC to remove the cleaved tag and any remaining starting material.
-
Lyophilize the purified native peptide.
Conclusion: Making the Right Choice
The choice between this compound and PEGylation is fundamentally driven by the intended application of the peptide.
-
This compound and the "helping hand" strategy are ideal for overcoming solubility challenges during the synthesis and purification of "difficult" or hydrophobic peptides. This approach delivers the final, native peptide without any permanent modifications, making it suitable for applications where the unmodified peptide is the desired therapeutic agent.
-
PEGylation is the preferred method when the goal is to improve the overall drug-like properties of the peptide for in vivo applications. Beyond enhancing solubility, PEGylation offers the significant advantages of increased stability and prolonged circulation half-life, which are often critical for therapeutic efficacy.[1][2]
Researchers should carefully consider the end-goal of their project. If the primary challenge is production, the transient "helping hand" is an excellent tool. If the objective is to create a long-acting therapeutic with improved pharmacokinetics, PEGylation is the more appropriate and well-established strategy.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Handling of Peptide Segments Using Side Chain-Based "Helping Hand" Solubilizing Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-L-Lys(Pentynoyl-DIM)-OH vs. the Dde Protecting Group for Lysine Modification
In the intricate world of peptide synthesis and drug development, the strategic modification of amino acid side chains is paramount. For lysine (B10760008), a common site for conjugation and branching, the choice of a temporary protecting group for its ε-amino function is a critical decision that dictates synthetic routes and final product capabilities. Two prominent orthogonal protecting groups, the well-established 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the more specialized Fmoc-L-Lys(Pentynoyl-DIM)-OH, offer distinct advantages and functionalities. This guide provides an objective, data-supported comparison to inform researchers in selecting the optimal tool for their specific application.
Chemical Structures and Properties
At a glance, both protecting groups are designed to be stable to the standard piperidine (B6355638) conditions used for N-α-Fmoc removal and acidic conditions for cleavage from many solid-phase resins, thereby ensuring their orthogonality.
| Feature | This compound | Fmoc-L-Lys(Dde)-OH |
| Chemical Formula | C₃₄H₃₈N₂O₆[1] | C₃₁H₃₆N₂O₆[2] |
| Molecular Weight | 570.7 g/mol [1] | 532.6 g/mol [2] |
| Key Functional Moiety | Pentynoyl and Dimedone (DIM) | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) |
| Primary Application | Bioorthogonal conjugation, Drug-linker synthesis | Branched/cyclic peptides, Site-specific modification |
Mechanism of Protection and Deprotection
The core difference between these two protecting groups lies in their deprotection chemistry, which defines their utility in complex synthetic workflows.
The Dde group is classically removed under mild nucleophilic conditions using a solution of hydrazine (B178648) in DMF. This method, however, is not fully orthogonal to the Fmoc group, which can also be cleaved by hydrazine.[3] A significant advancement was the development of deprotection conditions using hydroxylamine (B1172632) hydrochloride with imidazole (B134444), which provides complete orthogonality to the Fmoc group, allowing for selective Dde removal without disturbing the N-terminal protection.[3][4]
The Pentynoyl-DIM functionality on this compound presents a dual-purpose system. The DIM (dimedone-based) portion is structurally related to Dde and can be cleaved under similar hydrazine or hydroxylamine conditions.[5] However, the key innovation is the pentynoyl group, an alkyne handle that is stable to these conditions. This alkyne can be used for bioorthogonal "click" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] Furthermore, recent studies have demonstrated that pentynoyl amides can be cleaved under specific metal-catalyzed conditions, notably with platinum or gold complexes in aqueous media.[7][8][9] This unique cleavage mechanism provides an additional layer of orthogonality.
Performance Comparison
The choice between these protecting groups often comes down to the required stability, deprotection conditions, and the ultimate synthetic goal.
| Parameter | Dde Protecting Group | This compound |
| Deprotection Reagents | 2% Hydrazine in DMF[4][10] or Hydroxylamine HCl / Imidazole in NMP[3][4] | Platinum (e.g., K₂PtCl₄, Cisplatin) or Gold salts for pentynoyl cleavage[7][9] or Hydrazine/Hydroxylamine for DIM cleavage[5] |
| Reaction Time | Hydrazine: 3 x 3 min Hydroxylamine: 30 min - 3 h[3][11] | Platinum-mediated: 60 - 300 min, depending on catalyst and conditions[7][9] |
| Fmoc Orthogonality | Partial with hydrazine (Fmoc is labile)[3]. Full with hydroxylamine/imidazole[3]. | Fully orthogonal. Metal-catalyzed cleavage conditions do not affect Fmoc, Boc, or other standard protecting groups. |
| Stability Issues | Prone to migration during piperidine-mediated Fmoc deprotection[12]. Partial loss observed in long peptide sequences. | Generally stable. The pentynoyl amide bond is robust under standard SPPS conditions. |
| Key Advantage | Well-established, versatile for creating branched and cyclic peptides. Milder hydroxylamine conditions enhance orthogonality. | Dual functionality: bioorthogonal handle for click chemistry and a cleavable linker via metal catalysis. Offers a unique deprotection mechanism. |
| Primary Limitation | Stability concerns (migration and loss) can lead to side products[12]. Hydrazine deprotection limits compatibility with Fmoc. | Requires specific, less common metal catalysts for cleavage. Primarily geared towards advanced bioconjugation and ADC applications. |
Experimental Protocols
Protocol 1: Deprotection of Dde using Hydrazine
This protocol is suitable for resin-bound peptides where the N-terminus is protected with a group stable to hydrazine, such as Boc.
-
Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[4]
-
Swelling: Swell the peptidyl-resin (1 g) in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 2% hydrazine solution (25 mL/g of resin).[4] Allow the mixture to stand at room temperature for 3 minutes.[4]
-
Repeat: Filter the resin and repeat the hydrazine treatment two more times for 3 minutes each.[4]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine and the cleaved protecting group. The resin is now ready for subsequent modification at the lysine side chain.
Protocol 2: Deprotection of Dde using Hydroxylamine (Fmoc-Orthogonal)
This protocol is used for the selective removal of Dde in the presence of Fmoc-protected amines.
-
Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (e.g., 1.8 mmol) and imidazole (e.g., 1.35 mmol) in N-methylpyrrolidone (NMP), potentially mixed with CH₂Cl₂ (5:1).[11]
-
Swelling: Swell the peptidyl-resin in DMF or NMP.
-
Deprotection: Drain the solvent and add the hydroxylamine/imidazole solution. Gently agitate the mixture at room temperature for 1-3 hours.[3][11] The reaction time can vary depending on the resin type.[3]
-
Washing: Filter the resin and wash thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for further elaboration.
Protocol 3: Platinum-Mediated Cleavage of a Pentynoyl Amide
This protocol is based on the cleavage of a pentynoyl-protected substrate as a model for deprotecting the lysine side chain.
-
Substrate Preparation: The peptide containing the this compound residue is synthesized using standard Fmoc-SPPS.
-
Cleavage Solution: Prepare a solution of a platinum salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), in an aqueous buffer or cell media.[7][9]
-
Deprotection: Treat the substrate (in solution or potentially on-resin) with the platinum salt solution (e.g., 50 equivalents). The reaction is typically performed at 37°C.[7][9]
-
Monitoring: The reaction progress can be monitored over time (e.g., 1-5 hours) using analytical techniques such as LC-MS to confirm the removal of the pentynoyl group and the appearance of the free amine.[7]
-
Workup: Following cleavage in solution, the resulting peptide can be purified using standard methods like reverse-phase HPLC.
Applications in Drug Development & Research
The choice between these protecting groups is heavily influenced by the intended application. The Dde group is a workhorse for complex peptide architectures, while the pentynoyl group is tailored for advanced bioconjugation, particularly in the field of Antibody-Drug Conjugates (ADCs).
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[13][14] The linker connecting the antibody and the drug is a critical component, and this compound provides the chemical handles to build sophisticated linkers.[13][15] The pentynoyl group can serve as an attachment point for the drug payload via click chemistry, creating a stable conjugate.[][17]
Conclusion
Both this compound and the Dde protecting group are powerful tools for lysine modification, but they serve different strategic purposes.
Choose the Dde protecting group for:
-
Synthesis of branched or cyclic peptides.
-
Applications requiring a well-established, reliable orthogonal protection scheme.
-
Workflows where the improved orthogonality of hydroxylamine deprotection is sufficient. For enhanced stability, consider the related ivDde group.[18]
Choose this compound for:
-
Applications requiring bioorthogonal handles for subsequent "click" chemistry modifications.
-
The design and synthesis of advanced drug-linker systems for ADCs.
-
Synthetic strategies that would benefit from a unique, metal-catalyzed deprotection mechanism, adding another layer of orthogonality.
Ultimately, the decision rests on the complexity of the target molecule and the specific chemical transformations planned for the lysine side chain. By understanding the distinct deprotection chemistries and performance characteristics of each, researchers can design more efficient and innovative synthetic pathways for advanced therapeutics and research tools.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Fmoc-Lys(dde)-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synmedchem.com [synmedchem.com]
- 15. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chempep.com [chempep.com]
A Comparative Analysis of CuAAC and SPAAC for Peptide Modification using Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Click Chemistry Approach
The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. "Click chemistry," a class of reactions known for their high efficiency and specificity, offers powerful tools for this purpose. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed comparative analysis of these two methods for the modification of peptides incorporating the azide-bearing amino acid, Fmoc-L-Lys(Pentynoyl-DIM)-OH.
Executive Summary
Both CuAAC and SPAAC can be effectively utilized to modify peptides containing this compound by forming a stable triazole linkage. The choice between the two methods hinges on the specific requirements of the application, particularly the sensitivity of the peptide to copper ions and the desired reaction rate.
-
CuAAC is generally characterized by faster reaction kinetics and typically provides high yields.[1][2] However, the requisite copper(I) catalyst can be cytotoxic and may lead to oxidative damage of sensitive amino acid residues, necessitating careful optimization and the use of protective ligands.[3][4][5]
-
SPAAC offers the significant advantage of being a copper-free reaction, making it highly biocompatible and ideal for applications involving live cells or delicate biomolecules.[6] This biocompatibility comes at the cost of generally slower reaction kinetics compared to CuAAC.[7]
Comparative Data
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Cycloaddition between a strained cyclooctyne (B158145) and an azide, driven by the release of ring strain. |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[8] | High, ideal for in vivo and live-cell applications.[6] |
| Reaction Kinetics | Fast (typically minutes to a few hours).[1] | Slower (can be ~100-fold slower than CuAAC, often requiring several hours to overnight).[7] |
| Typical Yields | High to quantitative (>95% achievable).[1] | Generally high, but can be more sensitive to steric hindrance. |
| Side Reactions | Copper-mediated oxidation of sensitive amino acids (e.g., Met, Cys, Tyr, His).[3][5] | Potential for reaction with thiols (e.g., Cysteine).[9] |
| Reagent Accessibility | Terminal alkynes are readily available or easily synthesized. | Strained cyclooctynes (e.g., DBCO, BCN) are commercially available but can be more expensive. |
| Purification | Requires removal of copper catalyst.[10] | Simpler purification with no metal catalyst to remove. |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC on a peptide containing this compound are provided below. These are general protocols and may require optimization based on the specific peptide sequence and the alkyne or cyclooctyne reagent used.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the ligation of an alkyne-functionalized molecule to a peptide containing this compound.
Materials:
-
Peptide containing this compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Nitrogen or Argon gas
-
Purification system (e.g., RP-HPLC)[11]
Procedure:
-
Peptide Preparation: Dissolve the peptide containing this compound in the chosen buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in water or buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide solution and the alkyne-functionalized molecule (typically at a 1:1.5 to 1:5 molar ratio of peptide to alkyne).
-
Add the ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature with gentle stirring. Monitor the reaction progress by LC-MS or HPLC. Reaction times can range from 30 minutes to 4 hours.[1]
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.[11]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free ligation of a strained cyclooctyne (e.g., DBCO or BCN) to a peptide containing this compound.
Materials:
-
Peptide containing this compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)
-
Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Purification system (e.g., RP-HPLC)[11]
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide containing this compound in the chosen buffer. A minimal amount of an organic co-solvent can be used if necessary.
-
Dissolve the strained cyclooctyne reagent in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the peptide solution and the strained cyclooctyne reagent (typically at a 1:1.5 to 1:3 molar ratio of peptide to cyclooctyne).
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove unreacted starting materials.[11]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. bachem.com [bachem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
Navigating the Landscape of Cleavable Tags for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust methods for protein analysis, the selection of an appropriate cleavable tag is a critical decision. While the specific "Pentynoyl-DIM tag" mentioned in the query does not appear in publicly available scientific literature, this guide provides a comprehensive comparison of established cleavable tag technologies for mass spectrometry, complete with experimental data and detailed protocols.
This guide delves into the performance and methodologies of three major classes of cleavable tags: chemically cleavable, photocleavable, and enzymatically cleavable tags. Understanding the unique advantages and limitations of each is paramount for successful protein enrichment and subsequent identification by mass spectrometry.
Comparative Performance of Cleavable Tags
The choice of a cleavable linker can significantly impact the yield and quality of proteomic data. Below is a summary of quantitative data from studies comparing different cleavable tags.
Chemically Cleavable Tags: A Head-to-Head Comparison
A study comparing two widely used chemically cleavable biotin (B1667282) linkers, an acid-cleavable dialkoxydiphenylsilane (DADPS) linker and a reduction-cleavable azobenzene (B91143) (AZO) linker, for profiling the cellular cysteinome revealed significant differences in performance.[1] The DADPS linker consistently led to the identification of a higher number of unique cysteine residues.[1]
| Linker Type | Cleavage Chemistry | Number of Unique Cysteine Residues Identified (Post-Digestion Enrichment) | Number of Unique Cysteine Residues Identified (Pre-Digestion Enrichment) | Reference |
| DADPS | Acid-labile (Trifluoroacetic acid) | ~2,500 | ~1,500 | [1] |
| AZO | Reductive (Sodium dithionite) | ~1,500 | ~1,000 | [1] |
Another benchmarking study evaluated five commercially available cleavable biotin tags across three different chemoproteomic workflows. The acid-cleavable DADPS tag, when used in a "protein click, peptide capture" workflow, was found to outperform photocleavable and reduction-cleavable tags in terms of enrichment efficiency, identification yield, and reproducibility.[2]
| Feature | Acid-Cleavable (DADPS) | Phot-cleavable | Reduction-Cleavable (AZO) | Reference |
| Cleavage Condition | Mild acid (e.g., TFA) | UV light (e.g., 365 nm) | Reducing agent (e.g., sodium dithionite) | [2] |
| Cleavage Efficiency | High | Variable, can be incomplete | Generally high | [2] |
| Potential for Side Reactions | Can produce formate (B1220265) adducts | Can be non-specific | Can have side reactions with certain residues | [1][2] |
| Compatibility | Not suitable for acid-sensitive modifications | Good for sensitive modifications | May not be compatible with redox-sensitive samples | [2] |
| Overall Performance | Superior in benchmark study | Inferior in benchmark study | Inferior in benchmark study | [2] |
Enzymatically Cleavable Tags
Enzymatically cleavable tags, such as those incorporating a TEV protease cleavage site, offer high specificity. The efficiency of cleavage, however, can be variable and is dependent on the accessibility of the cleavage site within the fusion protein.
| Feature | TEV Protease Cleavable Tag |
| Cleavage Agent | TEV (Tobacco Etch Virus) Protease |
| Recognition Site | Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser) |
| Specificity | Very high |
| Cleavage Conditions | Near-physiological pH and temperature |
| Limitations | Protease needs to be removed post-cleavage; cleavage efficiency can be protein-dependent. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of cleavable tag strategies. Below are representative protocols for acid-cleavable, enzymatically cleavable, and photocleavable tags.
General Workflow for Validation of Tag Cleavage
The following diagram illustrates a general workflow for the validation of tag cleavage using mass spectrometry. The process involves enriching the tagged protein, performing the cleavage reaction, and then analyzing the resulting peptides by MS to identify both cleaved and uncleaved products.
Caption: General workflow for validating protein tag cleavage using mass spectrometry.
Protocol 1: Acid-Cleavable (DADPS) Biotin Tag Workflow
This protocol is based on the successful application of the DADPS linker for cysteinome profiling.[1][3]
1. Protein Labeling and Cell Lysis:
-
Treat cells with an alkyne-derivatized probe to label the protein of interest.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
2. Click Chemistry for Biotin Tagging:
-
To the cell lysate, add the DADPS-azide biotin linker, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to proceed, attaching the biotin tag to the labeled protein.
3. Protein Digestion and Peptide Enrichment:
-
Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
4. On-Bead Tag Cleavage:
-
To cleave the DADPS linker, incubate the beads with a solution of 5% trifluoroacetic acid (TFA).
-
Collect the supernatant containing the released peptides.
5. Sample Preparation for Mass Spectrometry:
-
Desalt the cleaved peptides using a C18 StageTip.
-
Dry the peptides in a vacuum concentrator.
-
Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Analyze the peptide sample on a high-resolution mass spectrometer.
-
In the data analysis, search for the expected mass of the cleaved tag remnant on the modified peptides. The expected residual mass for the DADPS linker after cleavage is +181.1 Da.[3]
Protocol 2: Enzymatically Cleavable (TEV Protease) Tag Workflow
This protocol provides a general guideline for cleaving a fusion protein with a TEV protease recognition site.[4][5]
1. Fusion Protein Purification:
-
Express the fusion protein containing the TEV protease cleavage site (e.g., His-TEV-Protein of Interest).
-
Purify the fusion protein using an appropriate affinity chromatography method (e.g., Ni-NTA for a His-tagged protein).
-
Buffer exchange the purified protein into a TEV protease-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).
2. TEV Protease Cleavage Reaction:
-
Determine the concentration of the purified fusion protein.
-
Add TEV protease to the fusion protein solution. A common starting ratio is 1:100 (w/w) of TEV protease to fusion protein.[4]
-
Incubate the reaction, for example, overnight at 4°C or for a few hours at room temperature.[4] The optimal time and temperature should be determined empirically.
3. Monitoring Cleavage and Removal of Protease:
-
Monitor the cleavage efficiency by taking aliquots at different time points and analyzing them by SDS-PAGE. Look for the appearance of the cleaved protein and tag bands.
-
If the TEV protease is also His-tagged, it can be removed along with the cleaved His-tag by passing the reaction mixture through a Ni-NTA resin.
4. Purification of the Cleaved Protein:
-
Further purify the protein of interest from the cleaved tag and any remaining uncleaved fusion protein using a different chromatography method (e.g., size-exclusion or ion-exchange chromatography).
5. Mass Spectrometry Validation:
-
Analyze both the uncleaved and cleaved protein samples by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weights.
-
For more detailed analysis, digest the protein bands from an SDS-PAGE gel and analyze by LC-MS/MS to confirm the N-terminus of the cleaved protein.
Protocol 3: Photocleavable Tag Workflow
This protocol outlines the general steps for using a photocleavable tag in a proteomics experiment.[6]
1. Protein Labeling and Enrichment:
-
Introduce the photocleavable tag to the protein of interest. This can be done through chemical probes with a photocleavable linker or by genetically encoding a tag.
-
Lyse the cells and enrich the tagged proteins using an appropriate affinity matrix (e.g., streptavidin for a biotinylated tag).
2. Phot-cleavage:
-
Resuspend the beads with the bound protein in a suitable buffer.
-
Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm) for a specific duration. The optimal irradiation time should be determined to maximize cleavage while minimizing potential protein damage.
-
Collect the supernatant containing the cleaved proteins.
3. Sample Preparation for Mass Spectrometry:
-
Digest the cleaved proteins with trypsin.
-
Desalt the resulting peptides using C18 cleanup.
-
Prepare the sample for LC-MS/MS analysis.
4. Mass Spectrometry Analysis and Validation:
-
Analyze the peptide mixture by LC-MS/MS.
-
During data analysis, search for peptides containing the remnant of the photocleavable linker to confirm cleavage.
-
To assess cleavage efficiency, the beads can be analyzed after photocleavage to quantify the amount of remaining protein.
Conclusion
The validation of tag cleavage by mass spectrometry is a crucial step in many proteomic workflows. While the "Pentynoyl-DIM tag" remains elusive in the current scientific literature, researchers have a powerful arsenal (B13267) of alternative cleavable tags at their disposal. Chemically cleavable tags, particularly the acid-labile DADPS linker, have shown excellent performance in comparative studies.[2] Enzymatically cleavable tags offer high specificity, while photocleavable tags provide temporal control over the cleavage reaction. The choice of the optimal tag will depend on the specific application, the nature of the protein of interest, and the downstream analytical requirements. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of cleavable tag technologies in protein mass spectrometry.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. protocols.io [protocols.io]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-Lys(Pentynoyl-DIM)-OH: A Comprehensive Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides a step-by-step protocol for the safe disposal of Fmoc-L-Lys(Pentynoyl-DIM)-OH and associated waste streams, ensuring the protection of laboratory personnel and the environment.
I. Core Principle: Hazardous Waste Management
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][5] Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[1][4][6][7]
II. Hazard Profile and Personal Protective Equipment (PPE)
The potential hazards of this compound are inferred from its structural components:
-
Fmoc Group: Fmoc-protected amino acids are typically handled as chemical waste.[1][8][9] During deprotection, waste streams containing piperidine (B6355638) or other bases are generated, which are hazardous.[1][10]
-
Alkyne Group: Alkyne-containing compounds require disposal as hazardous chemical waste.[2][5]
-
Dimethylaniline (DIM) Moiety: N,N-dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[3][4][6][11] It is a combustible liquid that can form explosive vapor/air mixtures.[3][11]
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal procedures:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12][13] |
| Body Protection | A lab coat or chemical-resistant apron.[5] |
| Respiratory | Handle the solid compound in a chemical fume hood to prevent inhalation of dust.[1] A NIOSH-approved respirator may be required if dust generation is unavoidable.[8] |
III. Step-by-Step Disposal Protocols
Proper segregation of waste is essential for safe and compliant disposal.[2][5]
-
Containerization: Place the solid chemical waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound".
-
A clear statement: "Hazardous Waste".
-
Associated hazards (e.g., "Toxic," "Irritant").[8]
-
The date waste was first added.
-
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1] Arrange for pickup and disposal through your institution's EHS-approved hazardous waste program.[2][8]
-
Collection: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound are considered contaminated solid waste.[1]
-
Containerization: Collect these items in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]
-
Labeling and Disposal: The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".[2] Keep the container sealed when not in use and dispose of it through your institution's hazardous waste stream.[1]
Liquid waste may be generated from experimental procedures or Fmoc-group cleavage, which typically involves solvents like dimethylformamide (DMF) and a base like piperidine.[1][10]
-
Collection: Collect all liquid waste containing this compound or its byproducts in a dedicated, sealed, and chemically compatible liquid waste container. Do not mix incompatible waste streams.[1][5]
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Waste containing this compound, Piperidine, and DMF").[1]
-
Storage and Disposal: Store the container in a designated hazardous waste area, away from ignition sources.[3] Arrange for disposal through your institution's hazardous waste management program.[1]
-
Initial Rinse: Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove any residue.
-
Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste.[2]
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can typically be washed with detergent and water. Confirm this final cleaning step with your institution's specific guidelines.
IV. Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process for the proper management and disposal of waste generated from work involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. nj.gov [nj.gov]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Personal protective equipment for handling Fmoc-L-Lys(Pentynoyl-DIM)-OH
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Fmoc-L-Lys(Pentynoyl-DIM)-OH are anticipated to be skin and eye irritation, potential respiratory irritation from dust, and unknown toxicity. The alkyne group may present reactivity hazards under certain conditions. Therefore, a comprehensive personal protective equipment strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards.[1] A face shield should be considered when handling larger quantities or if there is a significant splash risk.[1][2] | Protects against splashes, dust, and potential projectiles. |
| Hand Protection | Nitrile or neoprene gloves should be used for splash protection.[1][3] Always inspect gloves for integrity before use and replace them frequently, especially after direct contact.[1][3] | Provides a barrier against skin contact. |
| Skin and Body Protection | A lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required.[1] For large quantities or significant splash risks, a chemical-resistant apron is advised.[4] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[1][5] If significant dust is generated, a respirator with a particulate filter (e.g., N95 or P1) may be necessary.[6] | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A strict operational protocol is paramount to ensure safety during the handling of this compound.
A. Preparation:
-
Work Area: Ensure a well-ventilated work area, preferably a certified chemical fume hood.
-
Emergency Equipment: Confirm that an emergency eye wash station and safety shower are readily accessible.[3]
-
PPE: Don all required PPE as specified in Table 1 before handling the compound.
B. Weighing and Aliquoting (Solid Compound):
-
Handle the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5]
-
Use a spatula for transferring the powder. Handle the compound gently to minimize the generation of airborne dust.
-
Close the container tightly immediately after use.
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
C. Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Common solvents for Fmoc-amino acids include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[7][8]
-
Ensure the container is securely capped before mixing or vortexing.
D. Use in Reactions (e.g., Peptide Synthesis):
-
All reactions should be conducted in a well-ventilated chemical fume hood.
-
The removal of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in DMF.[7] This deprotection solution is a hazardous waste stream and must be handled accordingly.[5]
-
Subsequent steps, such as peptide coupling and cleavage, will also generate hazardous waste that needs to be segregated and disposed of correctly.[9][10][11]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
A. Waste Segregation: [9]
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) are considered contaminated solid waste.[5] These should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste:
-
Non-Halogenated Solvents: Unused solutions and solvent washes (e.g., DMF) should be collected in a "Non-Halogenated Hazardous Waste" container.
-
Halogenated Solvents: Solvent washes containing DCM or other halogenated solvents must be collected in a separate "Halogenated Hazardous Waste" container.[9]
-
Basic Waste: Solutions from Fmoc deprotection containing piperidine must be collected in a dedicated "Basic Waste" container.[9] Do not mix with acidic waste.
-
Acidic Waste: Solutions from peptide cleavage, typically containing trifluoroacetic acid (TFA), must be collected in a dedicated, acid-resistant "Acidic Waste" container.[9]
-
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1]
B. Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical names of all constituents.[5][9]
-
Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until they are collected by your institution's hazardous waste management program.[5]
Experimental Protocols and Data Presentation
While specific experimental data for this compound is not available, the following table provides physicochemical properties of a related compound, Fmoc-L-Lysine, for reference.
Table 2: Physicochemical Properties of Fmoc-L-Lysine
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₄ |
| Molecular Weight | 368.43 g/mol |
| Appearance | White to slight yellow powder |
| Storage Temperature | 2-30°C |
Note: This data is for a structurally related compound and should be used for estimation purposes only.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
